2-Vinylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethenylpyridine | |
|---|---|---|
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InChI |
InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2 | |
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InChI Key |
KGIGUEBEKRSTEW-UHFFFAOYSA-N | |
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Canonical SMILES |
C=CC1=CC=CC=N1 | |
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Molecular Formula |
C7H7N, Array | |
| Record name | VINYLPYRIDINES, STABILIZED | |
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| Record name | 2-VINYLPYRIDINE | |
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Related CAS |
25585-16-4, 25014-15-7 | |
| Record name | Pyridine, 2-ethenyl-, homopolymer, isotactic | |
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| Record name | Poly(2-vinylpyridine) | |
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DSSTOX Substance ID |
DTXSID1026667 | |
| Record name | 2-Vinylpyridine | |
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Molecular Weight |
105.14 g/mol | |
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Physical Description |
Vinylpyridines, stabilized is a colorless to light yellow liquid that consists of a mixture of isomers. Insoluble in water and less dense than water. Floats on water. Contact irritates skin, eyes, and mucous membranes. Toxic by ingestion., Liquid, Colorless liquid with an unpleasant odor; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
| Record name | VINYLPYRIDINES, STABILIZED | |
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| Record name | Pyridine, 2-ethenyl- | |
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Boiling Point |
159.5 °C, 159-160 °C | |
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Flash Point |
The Guide in the 42 °C, 42 °C | |
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Solubility |
Very soluble in alcohol, ether, acetone, Soluble in oxygenated and chlorinated solvents, In water, 2.75X10+4 mg/l @ 20 °C, Solubility in water: moderate | |
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Density |
0.9985 @ 20 °C/0 °C, Relative density (water = 1): 1.00 | |
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Vapor Pressure |
10 MM HG @ 44.5 °C, Vapor pressure, kPa at 44.5 °C: 1.33 | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
1337-81-1, 100-69-6, 25014-15-7, 27476-03-5 | |
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Synthetic Methodologies and Innovations for 2 Vinylpyridine
Conventional Synthesis Routes of 2-Vinylpyridine
The industrial production of this compound is dominated by two principal synthetic strategies. chemicalbook.com The first involves a two-step process starting from 2-methylpyridine (B31789) (also known as 2-picoline) and formaldehyde (B43269). chemicalbook.comwikipedia.org This method proceeds via the formation of an alcohol intermediate, which is subsequently dehydrated. wikipedia.org The second major route is a direct cycloaddition reaction between acetylene (B1199291) and acrylonitrile (B1666552), catalyzed by organometallic complexes. chemicalbook.comwikipedia.org
Condensation of 2-Methylpyridine with Formaldehyde
This widely used method consists of two main stages: the initial condensation reaction to form 2-(2-hydroxyethyl)pyridine, followed by a dehydration step to yield the final this compound product. chemicalbook.comwikipedia.org
The synthesis begins with the condensation of 2-methylpyridine and formaldehyde to produce 2-(2-hydroxyethyl)pyridine. wikipedia.orgscientificlabs.com This reaction is typically conducted in the liquid phase under pressure in an autoclave at temperatures ranging from 150–200°C. wikipedia.orgscientificlabs.com The formation of the intermediate alcohol, 2-(2-hydroxyethyl)pyridine, is an addition reaction. chemicalbook.com
Condensation: CH₃C₅H₄N + CH₂O → HOCH₂CH₂C₅H₄N
Dehydration: HOCH₂CH₂C₅H₄N → CH₂=CHC₅H₄N + H₂O wikipedia.org
Optimizing the reaction conditions is crucial for maximizing the yield and economic viability of this process. In one described process, 2-methylpyridine and formaldehyde are mixed in a molar ratio of 1:0.4 and passed through a tubular reactor. chemicalbook.com The reaction is maintained at 250°C and a pressure of 9.08 MPa with a residence time of 8 minutes, achieving a single-pass yield of 30% for 2-hydroxyethylpyridine. chemicalbook.com Unreacted 2-methylpyridine is recovered by washing with a 50% sodium hydroxide (B78521) solution and recycled via fractional distillation. chemicalbook.com
Another patented method describes a batch process where 2-methylpyridine and a 36% formaldehyde solution are reacted at a weight ratio of 1:0.03. patsnap.comgoogle.com The mixture is heated to 160°C under a pressure of 0.5 MPa for one hour. patsnap.comgoogle.com The subsequent dehydration is performed by slowly adding the resulting 2-hydroxyethylpyridine solution to a 50% sodium hydroxide solution at 90°C over 5 hours. patsnap.comgoogle.com After washing and purification by fractional distillation, a final product with a purity of over 98.5% is obtained. patsnap.comgoogle.com To prevent polymerization during storage and distillation, an inhibitor like 4-tert-butylcatechol (B165716) is typically added. wikipedia.org
| Parameter | Process 1 | Process 2 |
| Reactant Ratio | 1:0.4 (molar) | 1:0.03 (weight) |
| Temperature | 250°C | 160°C |
| Pressure | 9.08 MPa | 0.5 MPa |
| Reaction Time | 8 minutes | 1 hour |
| Dehydration Agent | 50% NaOH | 50% NaOH |
| Yield | 30% (single-pass) | >98.5% purity |
Cycloaddition Reaction of Acetylene with Acrylonitrile
An alternative and more direct synthesis of this compound involves the [2+2+2] cycloaddition of acetylene and acrylonitrile. chemicalbook.comacs.org This method combines two molecules of acetylene with one molecule of acrylonitrile to form the pyridine (B92270) ring in a single catalytic step. acs.org
The success of this cycloaddition hinges on the use of a suitable catalyst, typically a soluble organocobalt compound. chemicalbook.comgoogle.com Homogeneous cobalt catalysts, such as cobaltocene (B1669278) or other cyclopentadienylcobalt and π-allylcobalt compounds, have been proven effective. acs.orggoogle.com These catalysts facilitate the reaction between acetylene and acrylonitrile, guiding the reactants to form this compound selectively. google.com The catalyst is generally used in concentrations ranging from 0.05 to 0.5 mol% based on the amount of acrylonitrile. google.com The reaction is carried out in an inert solvent, such as toluene (B28343) or benzene. google.com
Controlling the reaction parameters is essential for achieving high selectivity and yield while minimizing side reactions, particularly the polymerization of the reactants and product. google.com The reaction is typically conducted at temperatures between 140°C and 180°C, with 150–160°C being optimal. chemicalbook.comgoogle.com
To enhance selectivity towards this compound, the reaction time is kept short, generally under 50 minutes, with advantageous times being between 15 and 30 minutes. google.com Furthermore, the concentration of acrylonitrile is maintained below 2 moles per liter. google.com Under optimized conditions, such as a temperature of 150–160°C and a pressure of 0.7 to 0.8 MPa for 30 minutes, yields of this compound can reach up to 93% based on acrylonitrile. chemicalbook.com The kinetics of the reaction are influenced by temperature, pressure, and reactant concentrations, with higher temperatures and controlled residence times favoring the desired product formation over polymerization. google.com
| Parameter | Value |
| Catalyst | Organocobalt compounds (e.g., cyclopentadienylcobalt) |
| Catalyst Conc. | 0.05–0.5 mol % |
| Temperature | 140–180°C (Optimal: 150–160°C) |
| Pressure | 0.7–0.8 MPa |
| Reaction Time | < 50 minutes |
| Acrylonitrile Conc. | < 2 mol/L |
| Yield | Up to 93% |
Advanced and Sustainable Synthetic Approaches for this compound
The industrial synthesis of this compound has evolved from traditional multi-step processes to more efficient one-step catalytic methods. These advanced approaches offer simplified process flows, higher yields, and reduced consumption of raw materials and energy. polymersource.ca Two primary one-step methodologies have been developed, utilizing different starting materials and catalytic systems.
The first prominent method involves the reaction of 2-picoline with formaldehyde. polymersource.cachemicalbook.com In this process, the reactants are passed through a pipeline reactor in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. polymersource.ca This reaction directly yields this compound in a short reaction time, typically between 2 to 10 minutes. polymersource.ca This method is noted for its simplicity and high yield compared to the conventional two-step process, which involves the initial formation and isolation of 2-hydroxyethylpyridine followed by a separate dehydration step. polymersource.cachemicalbook.com
A second significant one-step synthesis involves the catalytic reaction of acetylene and acrylonitrile. chemicalbook.comwikipedia.org This process employs a cyclopentadienylcobalt or π-allylcobalt catalyst in an inert solvent at elevated temperatures, generally between 140°C and 180°C. chemicalbook.com The reaction time is kept short, under 50 minutes, to optimize the yield of this compound and minimize its potential polymerization. chemicalbook.com This route represents a direct cycloaddition approach to forming the pyridine ring with the vinyl substituent in a single, efficient step.
The following table provides a comparative overview of these two one-step catalytic methods.
| Feature | Method 1: Picoline & Formaldehyde | Method 2: Acetylene & Acrylonitrile |
| Starting Materials | 2-Picoline, Formaldehyde | Acetylene, Acrylonitrile |
| Catalyst | Strong acid (e.g., Sulfuric Acid, Phosphoric Acid) polymersource.ca | Organocobalt compounds (e.g., Cyclopentadienylcobalt) chemicalbook.com |
| Reaction Temperature | High Temperature polymersource.ca | 140°C - 180°C chemicalbook.com |
| Reaction Time | 2 - 10 minutes polymersource.ca | < 50 minutes chemicalbook.com |
| Key Advantage | Simple process, high yield, lower energy consumption polymersource.ca | Direct formation from basic feedstocks chemicalbook.com |
Deuterated this compound is a valuable monomer for isotopic labeling studies, particularly in quantitative proteomics and for investigating polymer dynamics. nih.govnih.gov The synthesis of specifically deuterated this compound, where deuterium (B1214612) atoms replace hydrogen atoms at selected positions, requires specialized multi-step strategies, as the deuterated compound is not commercially available. nih.govgoogle.com A key challenge is to achieve specific levels of deuteration and selective deuteration patterns on the pyridine ring or the vinyl group. google.com A patented method outlines a systematic, three-step approach starting from an acyl pyridine precursor. google.comosti.govgoogle.com
Deuteration of an acyl pyridine precursor using a metal catalyst. google.com
Reduction of the resulting deuterated acyl compound with a deuterated reducing agent. google.com
Dehydration of the intermediate alcohol to form the final deuterated this compound. google.com
This pathway allows for controlled incorporation of deuterium atoms into the final monomer. google.com
The initial and crucial step in the synthesis of deuterated this compound is the deuteration of an acyl pyridine (e.g., 2-acetylpyridine) precursor. google.com This is achieved through a hydrogen-deuterium exchange reaction conducted in the presence of a metal catalyst and deuterium oxide (D₂O), which serves as the deuterium source. google.comgoogle.com
The effectiveness of the deuteration depends significantly on the choice of the metal catalyst, which must be active for hydrogen exchange in water. google.com Catalysts such as palladium on carbon (Pd/C) combined with aluminum powder in D₂O have been shown to facilitate selective H-D exchange reactions. nih.gov The reaction is typically conducted at elevated temperatures, ranging from 50°C to over 200°C, to drive the exchange process. google.com Studies on the metal ion-catalyzed iodination of 2-acetylpyridine (B122185) have shown that complex formation with metal ions like Zn²⁺, Ni²⁺, and Cu²⁺ can significantly increase the rate of enolization, the rate-determining step for halogenation and, by extension, for H-D exchange at the C-H bond adjacent to the carbonyl group. acs.org The use of mixed palladium/platinum catalysts has been noted for achieving high levels of deuteration on the pyridine ring. google.com
Following the successful deuteration of the acyl pyridine, the subsequent steps involve converting the deuterated acyl group into a vinyl group. google.com
The first of these transformations is the reduction of the deuterated acyl compound (e.g., deuterated 2-acetylpyridine) to the corresponding alcohol (e.g., deuterated 2-(1-hydroxyethyl)pyridine). This is accomplished using a deuterated reducing agent to prevent the re-introduction of hydrogen atoms. google.comgoogle.com The reaction is carefully controlled, often by slow addition of the reducing agent or by cooling, to manage its reactivity. google.com
The final step is the dehydration of the deuterated alcohol intermediate. google.com This elimination reaction removes a molecule of water (D₂O or HDO), creating the carbon-carbon double bond of the vinyl group to yield the desired deuterated this compound monomer. google.comgoogle.com The resulting isotopically labeled monomer can then be purified and used in polymerization reactions or as a tagging agent in proteomic analyses. polymersource.canih.govgoogle.com
Polymerization Chemistry of 2 Vinylpyridine
Homopolymerization of 2-Vinylpyridine
Electropolymerization of this compound on Substrate Surfaces
Role of Electrolyte pH and Adsorption Phenomena
The pH of the electrolyte is a critical factor in the electropolymerization of this compound. acs.orgacs.org The process relies on the protonation of the this compound molecule, which is a pH-dependent equilibrium. In acidic solutions, the concentration of protonated 2-vinylpyridinium ions is higher, facilitating their adsorption onto the negatively charged cathode surface. acs.org
This selective adsorption is a key step that precedes the electron transfer and initiation of polymerization. The extent of both protonation and subsequent adsorption is directly influenced by the pH of the solution and the applied electrode potential. acs.org Therefore, controlling the electrolyte pH is essential for managing the concentration of the active species and, consequently, the rate and efficiency of the polymerization process.
Formation of Cross-Linked Poly(this compound) Coatings
A proposed mechanism for the formation of highly branched and cross-linked poly(this compound) coatings involves a process that can reactivate inactive polymer chains. acs.org This secondary mechanism becomes significant at more negative potentials on the cathodic surface. acs.orgacs.org
The process begins with the protonation of the nitrogen sites along the backbones of the newly formed poly(this compound) chains. acs.org These protonated sites on the polymer are then electrochemically reduced, which results in the formation of polymeric radicals. These radicals can then initiate chain branching by reacting with other polymer chains or monomer units. acs.orgacs.org This reactivation and branching process leads to the development of a highly cross-linked polymer network, which accounts for the characteristically low solubility of these coatings in common organic solvents. acs.org
Stereospecific Polymerization of this compound
In contrast to polymers obtained through free-radical initiation, which are typically amorphous and noncrystallizable, the stereospecific polymerization of this compound can produce crystallizable polymers with an isotactic structure. giulionatta.it This level of stereochemical control is achieved by employing specific catalysts that operate through an ionic mechanism. giulionatta.it
Ionic Mechanism in Stereoregulation
The stereospecific polymerization of this compound proceeds through an anionic coordinated mechanism. giulionatta.it This mechanism allows for precise control over the orientation of the incoming monomer units as they add to the growing polymer chain, leading to a regular, ordered structure. The coordination of the monomer to the catalyst is a crucial step. The nitrogen atom of the pyridine (B92270) ring, with its known ability to form coordinate bonds with metal compounds, plays a significant role in this process. giulionatta.it This coordination orients the monomer before its insertion into the polymer chain, thus dictating the stereochemistry of the final polymer. For instance, studies using β-diketiminato rare-earth metal cationic complexes have shown that polymerization is initiated by the coordination and insertion of the this compound monomer into the metal-alkyl bond of the catalyst. rsc.org
Influence of Metalloorganic and Metal Amide Catalysts
The choice of catalyst is paramount in achieving high stereospecificity. Metalloorganic compounds and metal amides of specific metals have proven to be particularly effective. giulionatta.it Preferred catalysts include metalloorganic compounds of magnesium and beryllium, as well as metal amides of magnesium, beryllium, and aluminum. giulionatta.it
Magnesium amide derivatives, in particular, have been identified as highly stereospecific catalysts. giulionatta.it Under appropriate reaction conditions, catalysts with the general formula X-Mg-NR₁R₂, where R₁ and R₂ are alkyl groups, can yield polymers containing over 90% of the acetone-insoluble, crystallizable isotactic form. giulionatta.it In contrast, catalysts such as lithium diphenylamide or sodium amide tend to produce amorphous, noncrystallizable polymers. giulionatta.it Similarly, certain aluminum compounds, unless their electron deficiency is mitigated by coordination (as in lithium aluminum hydride), yield polymers with low crystallinity. giulionatta.it
The table below presents data on the polymerization of this compound using various metal amide catalysts, highlighting the significant impact of the catalyst's metal component on the yield of crystalline polymer.
| Catalyst | Catalyst (g) | Monomer (g) | Polymerization Time (hr) | Total Polymer (g) | Acetone-Insoluble Crystalline Polymer (% of total polymer) |
| Diethylamide magnesium bromide | 0.25 | 20 | 18 | 19.5 | 92 |
| Diethylamide magnesium iodide | 0.25 | 20 | 18 | 19.0 | 90 |
| Diphenylamide magnesium bromide | 0.25 | 20 | 18 | 18.5 | 85 |
| Lithium amide | 0.25 | 20 | 24 | 12.0 | 0 |
| Sodium amide | 0.25 | 20 | 24 | 10.0 | 0 |
| Lithium diethylamide | 0.25 | 20 | 24 | 15.0 | 5 |
Data sourced from Natta, G., et al. (1961). Stereospecific Polymerization of this compound. giulionatta.it
Factors Affecting Stereoregularity and Polymer Crystallinity
Several factors influence the stereoregularity and resulting crystallinity of poly(this compound) during stereospecific polymerization.
Catalyst Structure: The steric and electronic properties of the catalyst are critical. For example, in cationic yttrium complexes used for polymerization, the bulkiness of the ancillary ligands on the catalyst significantly influences stereoselectivity. rsc.org A direct relationship has been observed between the energy barriers for isotactic insertion and the size of these ligands; greater steric hindrance leads to higher barriers for isotactic polymerization. rsc.org
Monomer-to-Catalyst Ratio: The molar ratio of the monomer to the catalyst can affect the fraction of the crystalline polymer obtained. At lower monomer-to-catalyst ratios, the acetone-insoluble (crystalline) fraction of the polymer may be smaller. However, even the acetone-soluble fraction in these cases can exhibit some crystallinity, suggesting that low molecular weight crystalline polymers can be soluble. giulionatta.it
Temperature: Polymerization temperature plays a role in the process. For instance, when using diethylamide magnesium bromide as an initiator, varying the temperature between -20°C and +100°C can impact the reaction. giulionatta.it
Polymer Structure (Tacticity): The stereoregularity, or tacticity, of the polymer chains directly impacts their ability to pack together efficiently. quora.com An ordered arrangement of side groups, as found in isotactic polymers, allows for more compact packing, which leads to increased van der Waals forces and promotes the formation of crystalline domains. quora.com
Template Polymerization Utilizing Poly(this compound)
Template polymerization is a process in which a pre-existing polymer chain (the template) is used to influence the polymerization of a monomer, leading to the formation of a new polymer (the daughter polymer) with a structure that is complementary to the template. Poly(this compound) (P2VP) has been explored as a template due to the specific interactions that can occur with certain monomers.
The fundamental principle behind the use of poly(this compound) as a template lies in the ability of the pyridine ring's nitrogen atom to form non-covalent bonds with monomer molecules. The lone pair of electrons on the nitrogen atom allows for the formation of hydrogen bonds or other coordination complexes with monomers that have complementary functional groups. researchgate.net For instance, monomers containing acidic protons can interact with the basic pyridine nitrogen. This interaction leads to the alignment of monomer units along the P2VP template chain prior to and during polymerization. ucsb.edu The formation of these complexes is crucial for the template effect to be realized, as it effectively increases the local concentration of the monomer along the template chain.
Ideally, template polymerization allows for the synthesis of a daughter polymer that replicates the length and, in some cases, the stereochemistry of the template polymer. The degree of structural replication is highly dependent on the strength and specificity of the interactions between the template and the monomer, as well as the polymerization conditions. While perfect replication remains a significant challenge, the use of a P2VP template can influence the microstructure of the resulting polymer. The organized arrangement of monomers along the template can lead to a daughter polymer with a more regular structure than one produced through conventional solution polymerization.
Copolymerization Strategies Involving this compound
This compound is readily copolymerized with a variety of other monomers using different polymerization techniques. wikipedia.org The incorporation of 2-VP into a polymer chain can significantly modify the properties of the resulting copolymer, introducing polarity, and providing sites for post-polymerization modification or complexation.
A commercially significant application of this compound is its use as a termonomer in the production of styrene-butadiene-vinylpyridine (SBR-VP) latex. jsyatai.comapcotex.comgoogle.com This latex is a key component in the adhesive systems used for bonding textile cords, such as nylon, rayon, and polyester, to rubber matrices in the manufacturing of tires and other reinforced rubber products. reliablecorporation.injacpl.co.inmade-in-china.comchemicalbook.com
The inclusion of this compound, typically at a concentration of around 10-15%, introduces polar pyridine groups into the nonpolar styrene-butadiene rubber backbone. apcotex.com These pyridine units provide strong adhesion to the textile fibers, which are often treated with a resorcinol-formaldehyde (RF) resin. The resulting Resorcinol-Formaldehyde-Latex (RFL) dip creates a robust adhesive layer between the fiber and the rubber. reliablecorporation.inresearchgate.net The vinylpyridine component of the latex enhances the bond strength and improves the heat and fatigue resistance of the final composite material. reliablecorporation.in The terpolymer is synthesized via emulsion polymerization. jsyatai.comgoogle.com
Table 1: Typical Monomer Composition in SBR-VP Latex for Tire Cord Applications
| Monomer | Ratio |
| Styrene (B11656) | 15% |
| Butadiene | 75% |
| This compound | 10% |
Note: The exact composition can vary depending on the specific application and desired properties. apcotex.com
This compound can be copolymerized with a range of acrylic monomers, such as methyl methacrylate (B99206) (MMA) and acrylonitrile (B1666552) (AN), to produce copolymers with a variety of properties. wikipedia.org The reactivity ratios of the monomers in these copolymerizations determine the composition and sequence distribution of the resulting polymer chains, which in turn influence the material's thermal and mechanical properties.
The copolymerization of 2-VP with various functional methacrylates has been studied to determine their reactivity ratios using methods like the Finemann-Ross and Kelen-Tüdos graphical methods. hakon-art.comresearchgate.net These studies provide valuable data for predicting copolymer composition and tailoring the synthesis to achieve desired properties. For example, block copolymers of this compound and methyl methacrylate have been synthesized via living anionic polymerization. polymersource.ca
Similarly, the copolymerization of this compound with acrylonitrile has been investigated, and their reactivity ratios have been determined. researchsolutions.com These copolymers are of interest for applications where the properties of both polyacrylonitrile (B21495) (e.g., chemical resistance, high strength) and poly(this compound) (e.g., dyeability, adhesion) are desired.
Table 2: Reactivity Ratios for the Copolymerization of this compound (M1) with Acrylic Monomers (M2)
| M2 (Acrylic Monomer) | r1 (2-VP) | r2 (M2) | Method |
| Acrylonitrile | 0.47 ± 0.03 | 0.113 ± 0.002 | Titration |
| 2-Diethylaminoethyl methacrylate | 0.30 ± 0.04 | 0.45 ± 0.03 | Finemann-Ross |
| Di(ethylene glycol) methyl ether methacrylate | 0.35 ± 0.04 | 0.90 ± 0.10 | Finemann-Ross |
| 2-Butoxyethyl methacrylate | 0.38 ± 0.04 | 0.82 ± 0.08 | Finemann-Ross |
Data compiled from various sources. hakon-art.comresearchsolutions.com
Controlled Radical Polymerization (CRP) Techniques (e.g., RAFT Polymerization)
Controlled radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. acs.orgacs.org Among the various CRP methods, which include nitroxide-mediated polymerization (NMP) and atom transfer radical polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven tobe particularly versatile and compatible with a wide range of monomers, including this compound (2VP). acs.orgresearchgate.netrsc.org
The RAFT polymerization of 2VP allows for the precise control over the polymer structure, which is challenging to achieve with conventional free radical polymerization. researchgate.net This control is established through the use of a RAFT chain transfer agent (CTA), which reversibly deactivates propagating polymer chains, maintaining a low concentration of active radicals and thus minimizing termination reactions. acs.orgresearchgate.net
A common setup for the RAFT polymerization of 2VP involves using an initiator such as 2,2'-azobisisobutyronitrile (AIBN) and a dithioester compound as the CTA, for example, cumyl dithiobenzoate (CDB). acs.org The polymerization is typically conducted under an inert atmosphere at temperatures around 60 °C. acs.orgresearchgate.net Research has demonstrated that this method yields poly(this compound) (P2VP) with molecular weights that increase linearly with monomer conversion and exhibit low PDI values, typically below 1.2, which is characteristic of a controlled or "living" polymerization process. acs.orgresearchgate.net
The "living" nature of RAFT polymerization is further evidenced by the ability to use the resulting P2VP homopolymers as macro-CTAs for subsequent chain extension. acs.orgresearchgate.net This has been successfully employed to synthesize well-defined block copolymers, such as poly(this compound)-b-poly(4-vinylpyridine) (P2VP-b-P4VP) and poly(N-isopropylacrylamide)-b-poly(this compound) (PNIPAM-b-P2VP), with near-quantitative blocking efficiency. acs.orgnih.gov This capability opens avenues for creating precisely structured block copolymers incorporating 2VP for a variety of applications. rsc.org
Table 1: RAFT Polymerization of this compound (2VP)
| Initiator | Chain Transfer Agent (CTA) | Conversion (%) | Number-Average Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI or Mw/Mn) | Reference |
|---|---|---|---|---|---|
| AIBN | Cumyl dithiobenzoate (CDB) | 25 | Not Specified | 1.10 | acs.org |
| AIBN | Cumyl dithiobenzoate (CDB) | 80 | Not Specified | 1.18 | acs.org |
| AIBN | S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | Not Specified | 10,700 (P2VP block) | 1.12 (Final copolymer) | nih.gov |
Degradable Block Copolymer Architectures via this compound Monomers
While vinyl polymers like poly(this compound) possess a stable carbon-carbon backbone that is resistant to degradation, strategies have been developed to introduce degradable linkages into their structures, particularly within block copolymer architectures. nih.gov This imparts biodegradability or controllably cleavable properties to the materials, which is crucial for certain biomedical and environmental applications. nih.govgoogle.com
One approach involves the copolymerization of this compound with monomers that contain cleavable bonds within their structure. A key technique in this area is Radical Ring-Opening Polymerization (RROP). chemrxiv.org By copolymerizing a conventional vinyl monomer like 2VP with a cyclic monomer capable of RROP, such as a cyclic ketene (B1206846) acetal (B89532) or a thionolactone like dibenzo[c,e]oxepane-5-thione (DOT), degradable bonds (e.g., esters or thioesters) can be incorporated directly into the polymer backbone. chemrxiv.org Cleavage of these bonds, for instance via aminolysis or hydrolysis, leads to the degradation of the polymer chains. chemrxiv.org
Another strategy focuses on creating block copolymers where one of the blocks is inherently degradable. For example, a P2VP block can be synthesized using a controlled polymerization technique like RAFT, and then used as a macroinitiator or macro-CTA to polymerize a second, degradable polymer block.
Furthermore, it is possible to form the backbone of a synthetic polymer using a monomer that is copolymerizable with this compound, and then introduce pyridinium (B92312) groups that can potentially influence the material's interaction with biological systems. google.com For instance, a copolymer can be created through radical copolymerization of methyl methacrylate and this compound, followed by a reaction with benzyl (B1604629) chloride. google.comgoogle.com This modification introduces N-benzylpyridinium groups into the polymer structure. google.com While not rendering the main chain cleavable, such modifications can be part of a broader strategy to design functional, partially degradable materials. google.com
Reactivity and Functionalization of 2 Vinylpyridine
Nucleophilic Addition Reactions to the Vinyl Group
The vinyl group of 2-vinylpyridine is susceptible to nucleophilic attack, a characteristic attributed to the electron-withdrawing nature of the pyridine (B92270) ring. This reactivity allows for the addition of a variety of nucleophiles across the vinyl double bond. For instance, nucleophiles such as methoxide (B1231860), cyanide, and hydrogen sulfide (B99878) readily add to the vinylic site. wikipedia.org The reaction with methanol (B129727), for example, yields 2-(2-methoxyethyl)pyridine (B93297). wikipedia.org
The scope of nucleophilic additions extends to carbon- and nitrogen-centered nucleophiles. Enolates, such as that derived from 2-tetralone, have been shown to react with this compound in base-promoted conjugate additions. thieme-connect.com Similarly, amines can add across the vinyl group under acidic conditions. mdpi.com While organolithium reagents have been reported to react poorly with this compound, often leading to dimerization, the use of a substrate like trans-1,2-di-(2-pyridyl)ethylene allows for successful conjugate addition with organolithium nucleophiles, where the resulting anionic intermediate can be trapped by various electrophiles. nih.govnsf.gov Thiophenols are also effective nucleophiles, reacting directly with this compound without the need for a catalyst to form thioethers. thieme-connect.com
Examples of Nucleophilic Addition Reactions to this compound
| Nucleophile | Product | Reference(s) |
| Methoxide | 2-(2-methoxyethyl)pyridine | wikipedia.org |
| Cyanide | Addition product | wikipedia.org |
| Hydrogen Sulfide | Addition product | wikipedia.org |
| 2-Tetralone enolate | Adduct for aza-steroid synthesis | thieme-connect.com |
| Amines | Aminoethyl-substituted pyridines | mdpi.com |
| Thiophenols | Thioethers | thieme-connect.com |
Organometallic Chemistry and Cyclometalation of this compound
This compound serves as a versatile ligand in organometallic chemistry, primarily due to its ability to coordinate to metal centers through both the pyridine nitrogen and the vinyl group. This coordination activates the ligand for a variety of transformations, most notably C-H bond activation, leading to the formation of cyclometalated complexes.
The activation of C-H bonds in this compound is a key step in many catalytic cycles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This process is often directed by the initial coordination of the pyridine nitrogen to the metal center.
Rhodium complexes have been shown to effectively catalyze the C-H activation of this compound. The reaction of [Rh(μ-Cl)(η2-coe)2]2 with this compound in the presence of dimethylphenylphosphine (B1211355) results in the activation of the terminal olefinic C-H bond. scielo.org.mxscielo.org.mx This leads to the formation of a mixed-valence Rh(I)-Rh(III) dinuclear complex, specifically Rh2Cl2(μ-H)(μ-η2,κ2-C,N-NC5H4-2-(Z)CH=CH)(PPhMe2)3. scielo.org.mxscielo.org.mx In this complex, a bridging hydrido ligand and a 2-(pyridin-2-yl)vinyl moiety are present, with the latter acting as a chelate ligand to one rhodium atom and bridging to the other via an η2-olefin bond. scielo.org.mx The formation of this dinuclear structure is facilitated by the small size of the phosphine (B1218219) ligand. scielo.org.mx Furthermore, rhodium-N-heterocyclic carbene (NHC) complexes catalyze the hydroalkenylation of alkenes and alkynes with this compound through a C-H activation mechanism. csic.es
The interaction of this compound with triruthenium carbonyl clusters, such as [Ru3(CO)12], leads to a novel double C-H bond activation at the β-carbon of the vinyl group. marquette.edu This process yields a dimetalated 2-vinylpyridyl ligand that can adopt different coordination modes. For example, the reaction with [Ru3(CO)12] produces the pentaruthenium cluster [Ru5(CO)14(μ4-C5H4CHC)(μ-H)2]. marquette.edu In this structure, the dimetalated carbon atom bridges four ruthenium atoms. marquette.edu A different coordination is observed in the triruthenium complex [Ru3Cl(CO)5(μ-CO)(μ-dppm)(μ3-NC5H4CHC)(μ-H)], where the dimetalated ligand caps (B75204) a triangular face of the ruthenium cluster. marquette.edu This reactivity is distinct from that observed with related triosmium clusters, where only single metalation typically occurs. marquette.edu
Ruthenium Clusters from this compound C-H Activation
| Ruthenium Precursor | Resulting Cluster Complex | Key Feature | Reference(s) |
| [Ru3(CO)12] | [Ru5(CO)14(μ4-C5H4CHC)(μ-H)2] | Dimetalated carbon bridges four Ru atoms | marquette.edu |
| [Ru3(CO)10(μ-dppm)] | [Ru3Cl(CO)5(μ-CO)(μ-dppm)(μ3-NC5H4CHC)(μ-H)] | Dimetalated ligand caps a triangular Ru face | marquette.edu |
Platinum(II) complexes are also effective in mediating the cyclometalation of this compound. Electron-rich platinum(II) precursors react with this compound to yield cyclometalated complexes through C-H bond activation. researchgate.net The resulting cyclometalated platinum(II) complexes, particularly those with specific ancillary ligands, can exhibit phosphorescence. acs.orgmit.edu For example, cyclometalated platinum(II) complexes containing a dibromophenylpyridine ligand have been incorporated into conjugated polymers, which show strong orange room-temperature phosphorescence. mit.edu The emission properties of these materials can be tuned by modifying the ligands on the platinum center, making them promising for applications in chemosensing and organic light-emitting diodes (OLEDs). acs.orgmit.edu
Zirconocene (B1252598) complexes of this compound play a role in understanding activation processes relevant to olefin polymerization. The reaction of zirconocene precursors like Cp2Zr(thf)(η2-Me3SiC2SiMe3) with this compound leads to the formation of five-membered azazirconacycles. capes.gov.bracs.org These complexes can further react with molecules like ethylene (B1197577). capes.gov.bracs.org More significantly, the reaction of the zirconocene this compound complex Cp2Zr(2-vipy) with diisobutylaluminum hydride (iBu2AlH) and diisobutylaluminum fluoride (B91410) (iBu2AlF) forms isostructural complexes. acs.org These reactions serve as models for understanding the activation of zirconocene fluoro complexes by organoaluminum compounds, which is a key step in certain olefin polymerization catalytic systems. acs.org Poly(this compound) is noted for its applications in various fields, and coordination polymerization, particularly with rare-earth metal catalysts, is an efficient method for its synthesis. mdpi.com
Metal Coordination by this compound as a Ligand
Coordination Modes and Steric Hindrance Effects
This compound is a versatile ligand in coordination chemistry, capable of binding to metal centers in several ways. marquette.edu The most common coordination occurs through the nitrogen atom of the pyridine ring. researchgate.net However, it can also coordinate through the vinyl group's π-system or act as a bridging ligand, bonding to one metal center via the nitrogen atom and to another via the olefinic double bond. marquette.eduresearchgate.net This bridging coordination mode has been observed in dinuclear rhenium and rhodium complexes. marquette.eduscielo.org.mx
The steric hindrance caused by the vinyl group at the 2-position significantly influences its coordination properties. Compared to its isomer, 4-vinylpyridine (B31050), this compound exhibits greater steric hindrance, which can make the nitrogen atom less accessible for coordination. mdpi.comacs.org This steric effect leads to weaker binding and longer metal-nitrogen bond lengths in some complexes. For instance, in a study of methylcobaloxime complexes, this compound showed weaker binding than other substituted pyridines, a phenomenon attributed to the rotation of the vinyl group required for coordination. nih.gov The steric bulk of the ligand is a primary factor determining the Co-N(ax) bond length in these complexes. nih.gov
Despite the steric hindrance, this compound can form stable complexes, and its coordination mode can be influenced by the reaction conditions and the nature of the metal center. marquette.edu For example, with ruthenium, it can lead to the formation of a five-membered chelate ring. acs.org The interplay between the electronic properties of the pyridine ring and the steric effects of the vinyl group allows for a diverse range of coordination behaviors, making this compound a subject of ongoing research in organometallic chemistry. marquette.edu
Ligand Exchange Dynamics in Metal Complexes
The dynamics of ligand exchange in metal complexes containing this compound are influenced by factors such as steric hindrance and the nature of the metal center. In studies involving methylcobaloxime complexes, this compound was observed to undergo partial dissociation in non-coordinating solvents, indicating a dynamic equilibrium between the coordinated and uncoordinated ligand. nih.gov The rate of this ligand exchange is related to the steric bulk of the pyridine ligand. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for studying these dynamics. Broadening of ¹H NMR signals at room temperature can suggest a rapid ligand exchange process. nih.gov For instance, in a series of methylcobaloxime complexes with various substituted pyridines, the broadness of the NMR signals suggested a ligand exchange rate order where this compound exchanged faster than several other 2-substituted pyridines. nih.gov
The exchange process in zinc(II) complexes with a ligand derived from this compound, bis(2-{pyrid-2-yl}ethyl)hydroxylamine, was found to occur through a complete dissociation-association mechanism, as revealed by 2D {¹H} EXSY NMR spectroscopy. researchgate.net This indicates that the ligand completely detaches from the metal center before re-coordinating, highlighting the lability of the metal-ligand bond. The kinetic and photophysical properties of cycloplatinated(II) complexes with this compound and various phosphine ligands have also been investigated, demonstrating the influence of ancillary ligands on the complex's stability and reactivity. mdpi.com
Catalytic Reactions Involving this compound
Reductive Coupling Reactions via Synergistic Lewis Acid/Photoredox Catalysis
This compound can participate in reductive coupling reactions, a process that has been advanced by the use of synergistic Lewis acid and photoredox catalysis. nih.govnih.gov This methodology enables the β-selective reductive coupling of alkenylpyridines with electrophiles like aldehydes and imines. nih.govnih.gov The reaction proceeds through a visible-light-mediated single-electron transfer (SET) reduction of the aldehyde or imine. nih.govnih.gov This generates a ketyl or α-aminoalkyl radical, which then adds to the Lewis acid-activated alkenylpyridine. nih.govnih.gov
The use of a Lewis acid co-catalyst is crucial for the success of this transformation. nih.gov For example, in the reaction between 4-fluorobenzaldehyde (B137897) and 4-vinylpyridine, no product was formed in the absence of a Lewis acid. However, the addition of Lewis acids like Gd(OTf)₃ and La(OTf)₃ significantly improved the reaction yield. nih.gov This approach is notable for its ability to couple two electrophiles, a challenging transformation due to the inherent electrophilicity of alkenylpyridines. nih.gov
This synergistic catalytic system has been shown to tolerate a wide range of complex molecular scaffolds, including those found in sugars, natural products, and peptides. nih.gov It provides a powerful tool for the synthesis of molecules containing the pyridine subunit, which is a common motif in pharmaceuticals and other functional materials. nih.gov Earlier work by Krische and coworkers established the first catalytic reductive coupling of 2-vinylpyridines with imines using a rhodium catalyst under a hydrogen atmosphere, demonstrating branch-selective coupling. acs.org
Asymmetric Catalysis: Enantioselective Cross Rauhut–Currier Reactions
This compound has emerged as a valuable substrate in asymmetric catalysis, particularly in the enantioselective cross Rauhut–Currier (RC) reaction. acs.orgnih.govresearchgate.net This reaction allows for the α-functionalization of 2-vinylpyridines, providing access to structurally diverse and valuable chiral pyridine building blocks. acs.orgnih.govresearchgate.net
In this context, 2-vinylpyridines act as activated alkenes or Michael receptors. acs.org They are chemo- and enantioselectively activated by newly designed chiral phosphine catalysts. acs.orgnih.govresearchgate.net The reaction typically involves the coupling of a this compound with another activated alkene, such as a 3-aroyl acrylate (B77674) or a 2-ene-1,4-dione. acs.org The process yields the desired products in good yields and with high enantioselectivities. acs.orgnih.govresearchgate.net
Mechanistic studies have indicated that specific features of the chiral phosphine catalyst, such as the presence of two NH protons, are critical for the synergistic activation of the substrates and for controlling the stereoselectivity of the reaction. acs.orgnih.govresearchgate.net The use of 2-vinylpyridines bearing electron-withdrawing groups can further promote the reaction. acs.orgrsc.org This development expands the scope of the enantioselective intermolecular cross Rauhut-Currier reaction, which had previously been limited to highly active substrates like allenoates and vinyl ketones. acs.org
Role of this compound Derivatives in Catalytic Processes
Derivatives of this compound, particularly its polymers, play a significant role in various catalytic processes. hrkpharmaceutical.comresearchgate.net Poly(this compound) (P2VP) and its copolymers can act as supports for catalysts, offering advantages such as easy separation and potential for recycling. hrkpharmaceutical.comresearchgate.net The pyridine nitrogen in the polymer can coordinate with metal centers, creating polymer-supported catalysts with enhanced thermal stability and catalytic activity. mdpi.com
For example, poly(vinylpyridine) can be used to create composite materials with metal oxides like TiO₂ and ZnO, which have shown photocatalytic activity in the degradation of environmental pollutants. mdpi.com Furthermore, copolymers of this compound are used in the synthesis of materials for all-solid-state lithium secondary batteries, where they form complexes that can reduce the internal resistance of the battery. hrkpharmaceutical.com
In organic synthesis, cross-linked poly(4-vinylpyridine), a related polymer, is frequently used as a support for a wide range of reagents and catalysts due to its favorable properties, including facile functionalization and stability. researchgate.net While there are fewer reports on P2VP compared to P4VP for metal coordination, likely due to increased steric hindrance, P2VP-based materials still find applications in areas like enhancing ionic conductivity in polymer-inorganic hybrids. mdpi.com The versatility of this compound and its derivatives continues to drive research into their applications in catalysis and materials science. hrkpharmaceutical.comresearchgate.net
Derivatization and Modified this compound Structures
The modification of the this compound scaffold through the introduction of various substituents allows for the fine-tuning of its chemical and physical properties. This derivatization is crucial for tailoring molecules for specific applications, ranging from materials science to medicinal chemistry.
Synthesis and Characterization of Substituted this compound Analogues
The synthesis of substituted this compound analogues can be achieved through several synthetic routes, including modifications of the pyridine ring or the vinyl group.
One prominent method involves the conjugate or Michael addition to the vinyl group of this compound, which is a useful technique for creating functionalized heterocyclic compounds. thieme-connect.com This reaction allows for the introduction of a wide variety of nucleophiles. For instance, thiophenols can react directly with this compound without the need for a catalyst to form pyridyl-substituted thioethers. thieme-connect.com Similarly, amine-containing compounds can undergo pyridylethylation through conjugate addition, a strategy employed to enhance the potency of medicinal agents. thieme-connect.com
Another approach is the synthesis of more complex heterocyclic systems using this compound as a starting material. For example, 3-amino-substituted indolizines can be synthesized from 2-vinylpyridines through a [4+1]-cycloaddition reaction with isonitriles. rsc.org Ruthenium-catalyzed cycloisomerization of N-vinyl amides provides another pathway to substituted pyridines. researchgate.net
The synthesis of analogues where the vinyl group itself is modified has also been explored. An example is the preparation of 3-(1-phenylvinyl)pyridine (m-PyPE), which combines the structural features of styrene (B11656) and vinylpyridine. uni-mainz.de This analogue was synthesized from 3-benzoylpyridine (B1664120) via a Wittig reaction. uni-mainz.de
Furthermore, this compound is a key ligand in organometallic chemistry, where it can be modified after coordination to a metal center. A series of cycloplatinated(II) complexes with the general formula [PtMe(Vpy)(PR₃)], where Vpy is this compound and PR₃ is a phosphine ligand (e.g., PPh₃, PPh₂Me, PPhMe₂), have been synthesized and characterized. mdpi.comresearchgate.netresearchgate.net The synthesis involves the reaction of a precursor complex, [PtMe(Vpy)(DMSO)], with various monophosphine ligands. mdpi.comresearchgate.net These complexes can be further reacted with reagents like methyl iodide (MeI) to yield corresponding cycloplatinated(IV) complexes. mdpi.comresearchgate.net
Characterization of these substituted analogues is typically performed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), and for organometallic complexes, X-ray crystallography to determine the molecular structure. mdpi.comresearchgate.netscielo.org.mx
Impact of Substituents on Electronic and Photophysical Properties
The introduction of substituents onto the this compound framework has a profound impact on its electronic and photophysical properties. These effects are dictated by the nature (electron-donating or electron-withdrawing) and position of the substituent.
Electron-withdrawing groups, such as a nitro group (-NO₂), increase the electrophilicity of the molecule. This modification makes the compound more susceptible to nucleophilic substitution reactions. The position of a substituent on the pyridine ring also has significant electronic consequences. For example, substituents at the 2- or 4-position can facilitate electronic stabilization through resonance effects, allowing the vinyl group's π-electrons to delocalize to the nitrogen atom, which is not as readily achieved with a 3-substituted pyridine. nih.gov
In the context of the cycloplatinated(II) complexes mentioned earlier, the ancillary phosphine ligands play a critical role in modulating the electronic properties of the metal center and, consequently, the photophysical properties of the entire complex. mdpi.comsemanticscholar.org The electron-donating ability of the phosphine ligands follows the trend PPhMe₂ > PPh₂Me > PPh₃. mdpi.com
The stronger the electron-donating ability of the phosphine ligand, the more electron-rich the Pt(II) center becomes. mdpi.comsemanticscholar.org This increased electron density at the metal center influences the rates of subsequent reactions, such as oxidative addition. The complex with the most electron-donating PPhMe₂ ligand exhibits the fastest reaction rate, while the PPh₃ derivative is the slowest. mdpi.comresearchgate.net
These electronic changes directly influence the photophysical properties of the complexes. The complexes are luminescent, showing emission in the yellow-orange region of the spectrum (~550 nm). mdpi.com The emission originates primarily from the cyclometalated this compound ligand and has a mixed character of ³ILCT (Intraligand Charge Transfer) and ³MLCT (Metal-to-Ligand Charge Transfer). mdpi.comresearchgate.net The quantum yield and brightness of the emission are directly correlated with the electron-donating strength of the phosphine ligand. The complex with the PPhMe₂ ligand is the strongest emitter, whereas the complex with the PPh₃ ligand is the weakest. mdpi.comresearchgate.netresearchgate.net
Table 1: Effect of Phosphine Ligand Substituents on the Photophysical Properties of [PtMe(Vpy)(PR₃)] Complexes
| Complex | Phosphine Ligand (PR₃) | Electron-Donating Ability | Relative Emission Intensity |
|---|---|---|---|
| 1a | PPh₃ | Weakest | Weakest |
| 1b | PPh₂Me | Intermediate | Intermediate |
| 1c | PPhMe₂ | Strongest | Strongest |
Data sourced from multiple studies. mdpi.comresearchgate.netresearchgate.net
Computational methods, such as Density Functional Theory (DFT), can be used to predict and rationalize these substituent effects by modeling electron density maps and frontier molecular orbitals (HOMO-LUMO gaps).
Advanced Materials and Applications Derived from 2 Vinylpyridine Polymers
Poly(2-Vinylpyridine) in Membrane Technologies
The incorporation of P2VP into membrane technologies has led to the creation of "smart" membranes that can respond to environmental stimuli, as well as highly efficient nanoporous structures for separation and catalysis. sigmaaldrich.comarxiv.org These polymers find use in applications such as filtration, separation, and catalysis. sigmaaldrich.com
Thin film membranes fabricated from P2VP exhibit pH-responsive behavior, allowing for dynamic control over their porous structure. sigmaaldrich.comacs.org This property is particularly valuable for applications requiring tunable separation or filtration capabilities.
A notable method for creating these membranes involves using a solution of P2VP that has been partially quaternized with 1,4-diiodobutane (B107930) (DIB). acs.orgdtic.mil When these solutions are spin-coated onto a substrate in a humid environment, microporous films are formed. dtic.mil The DIB serves a dual purpose: it acts as a porogen (pore-forming agent) and as a cross-linker for the P2VP, rendering the final membrane insoluble and stable in organic solvents and acidic water. acs.orgdtic.mil
The key feature of these membranes is their pH-dependent swelling. acs.orgdtic.mil The pyridine (B92270) groups in the P2VP network are weak bases and can be protonated in acidic conditions. This protonation leads to electrostatic repulsion between the polymer chains, causing the polymer network to swell. This swelling has a direct impact on the pore size of the membrane. Research has shown that the pore size can be reversibly controlled by altering the pH of the surrounding aqueous medium. dtic.mil For instance, a study demonstrated that the swelling degree of a cross-linked quaternized P2VP (qP2VP) membrane, defined as the ratio of the swollen to dry membrane thickness, was 1.9 at pH 3 and increased to 2.4 at pH 2, where the pyridine rings are fully protonated, leading to maximum swelling. dtic.mil This swelling can cause the pores to contract or even close completely, and this process is reversible over multiple cycles. dtic.mil
| Property | Value | Reference |
| Swelling Degree at pH 3 | 1.9 | dtic.mil |
| Swelling Degree at pH 2 | 2.4 | dtic.mil |
| Pore Size Control | Reversible with pH changes | dtic.mil |
Nanoporous membranes derived from P2VP-containing block copolymers are a significant area of research due to their well-defined pore structures and potential for high-throughput separations and catalytic applications. sigmaaldrich.comeuropa.eu These membranes are often created from the self-assembly of block copolymers, such as polystyrene-b-poly(this compound) (PS-b-P2VP). ohiolink.educymitquimica.com
One effective method for generating porosity in these membranes is selective swelling. arxiv.org A dense film of a block copolymer like polyisoprene-b-polystyrene-b-poly(this compound) (PIP-b-PS-b-P2VP) can be transformed into a nanoporous membrane with interconnected pores by a brief exposure to a solvent, such as ethanol, that selectively swells one of the blocks (in this case, the P2VP block). researchgate.net This process is facile and efficient for creating membranes with uniform, well-defined pores. researchgate.net
These nanoporous membranes have shown promise in a variety of applications:
Separation and Filtration: They are being explored for gas separation (with a particular focus on CO2), water purification, ultrafiltration, pervaporation, and the filtration and fractionation of biomolecules. arxiv.orgeuropa.eu The uniform pore size allows for highly selective separations. sigmaaldrich.com For example, membranes with vertically oriented nanopores have been fabricated for effective oil-water separation. rsc.org
Catalysis: The pyridine groups within the P2VP domains can coordinate with metal ions, making these membranes excellent supports for catalytic nanoparticles. polysciences.comresearchgate.net For instance, palladium nanoparticles have been selectively introduced into the P2VP microdomains of block copolymer films. researchgate.net These polymer-supported catalysts can be used in various chemical reactions, such as hydrogenation. researchgate.net The P2VP matrix helps to stabilize the nanoparticles and can influence their catalytic activity. researchgate.netacs.org Gold clusters stabilized by P2VP have also been shown to be robust and active catalysts for aerobic oxidation of alcohols. acs.org
Poly(this compound) in Adhesion and Coatings
The inherent chemical properties of P2VP, particularly the nitrogen atom in the pyridine ring, make it highly effective in applications requiring strong adhesion and surface protection. sigmaaldrich.compolysciences.com P2VP-based polymers are utilized as binders and as protective coatings, especially for metallic substrates. polysciences.com
Polymers of this compound are recognized for their excellent adhesion properties, which allows them to function as effective binders, promoting strong bonding to a variety of substrates, including metal and glass. sigmaaldrich.compolysciences.comcymitquimica.com The lone pair of electrons on the pyridine nitrogen can form coordinate bonds with metal surfaces, enhancing adhesion. researchgate.net
A significant industrial application is the use of a latex terpolymer of this compound, styrene (B11656), and butadiene as a binder for tire cords, where it ensures strong adhesion between the rubber and the reinforcing textile fibers. wikipedia.org In another application, polyurethane-polyvinyl pyridine block copolymer dispersions have been successfully used as a binder in base coats for leather finishing, demonstrating performance comparable to commercial products. acs.org The incorporation of vinylpyridine units into the polyurethane backbone enhances the properties of the resulting coating. acs.org
P2VP is used to create protective coatings on metallic surfaces, shielding them from corrosion. sigmaaldrich.comacs.org The protective mechanism involves the adsorption of the polymer onto the metal surface, forming a barrier film that isolates the metal from the corrosive environment. imist.maasianpubs.org The nitrogen atoms in the pyridine rings play a crucial role by sharing electrons with the metal surface, leading to strong adsorption. imist.ma
Electropolymerization is one method used to apply these protective coatings. acs.org In this process, this compound monomers in an acidic solution are electrochemically reduced at a cathodic metal surface, initiating polymerization directly on the substrate. acs.org This can lead to the formation of highly branched and cross-linked P2VP coatings that are robust and have low solubility in common organic solvents, enhancing their protective capabilities. acs.org P2VP has been investigated as a corrosion inhibitor for metals like steel and copper in acidic environments. imist.maasianpubs.orgbenthamopen.com
Poly(this compound) in Ion-Exchange Systems
Poly(this compound) and its derivatives are key components in the fabrication of ion-exchange resins, which are widely used for separation and purification processes. sigmaaldrich.compolysciences.com The functionality of these resins stems from the pyridine groups, which can be chemically modified to create fixed charge sites. mdpi.comscielo.br
When the pyridine ring in P2VP is quaternized, for example by reacting it with an alkyl halide, a permanent positive charge is introduced on the nitrogen atom. scielo.brmdpi.com This transforms the polymer into a cationic polyelectrolyte, or a strong-base anion-exchange resin. polysciences.comscielo.br These resins are particularly effective at binding and exchanging anions. mdpi.com
P2VP-based ion-exchange resins have several important applications:
Removal of Anionic Compounds: Quaternized P2VP resins are used for the removal of various anionic compounds from aqueous solutions. mdpi.com
Heavy Metal Removal: P2VP-based materials have shown significant capacity for chelating and removing heavy metal ions from wastewater. ruixibiotech.comnih.govresearchgate.net For example, beads made from a copolymer of vinyl pyridine, poly(ethylene glycol) methacrylate (B99206), and ethylene (B1197577) glycol dimethacrylate have been shown to effectively remove Pb(II), Cd(II), Cr(III), and Cu(II) ions. nih.govresearchgate.net The maximum chelation capacities for these metals were found to be significant, with the binding affinity depending on the specific metal ion and the pH of the solution. nih.govresearchgate.net
Nuclear Waste Processing: A particularly important application is in the nuclear industry for the separation and purification of plutonium. google.comacs.org Macroporous anion-exchange resins based on a copolymer of vinylpyridine and divinylbenzene (B73037), which are subsequently quaternized, exhibit a high affinity for plutonium nitrate (B79036) complexes ([Pu(NO3)6]2–). google.comacs.org These specialized resins are also effective for recovering other valuable or hazardous anions, such as pertechnetate, from nuclear waste streams. google.com
| Metal Ion | Maximum Chelation Capacity (mg/g of resin) | Reference |
| Pb(II) | 18.23 | nih.govresearchgate.net |
| Cd(II) | 16.50 | nih.govresearchgate.net |
| Cr(III) | 17.38 | nih.govresearchgate.net |
| Cu(II) | 18.25 | nih.govresearchgate.net |
Poly(this compound) in Electronic and Energy Applications
Poly(this compound) (P2VP) and its copolymers are versatile materials that have found significant use in various electronic and energy storage devices. The presence of the nitrogen atom in the pyridine ring allows for unique interactions, such as coordination with metal ions and the formation of charge-transfer complexes, which are beneficial for these applications. These polymers can function as electrolytes, binders, and protective layers, enhancing the performance and stability of devices like solar cells and batteries.
Dye-Sensitized Solar Cells (DSSCs)
In the field of third-generation photovoltaics, P2VP has been investigated as a component to improve the efficiency and stability of Dye-Sensitized Solar Cells (DSSCs). rsc.org The performance of DSSCs is critically dependent on the interfaces between the photoanode, the dye, and the electrolyte. rsc.org Modifying these interfaces can suppress undesirable charge recombination, leading to better device performance. rsc.org
Copolymers of vinylpyridine are also effective. The use of poly(vinylpyridine-co-acrylonitrile) as a backbone polymer in quasi-solid-state electrolytes has been shown to increase conversion efficiencies by 10% compared to the initial liquid electrolyte DSSCs. capes.gov.br While much research also focuses on its isomer, poly(4-vinylpyridine), the principle of using the vinylpyridine moiety to enhance electron dynamics and suppress recombination for higher efficiency is well-established in DSSC applications. nih.govacs.org
Table 1: Performance Enhancement of DSSCs Using Vinylpyridine Polymers
| Polymer Treatment | Performance Metric | Improvement | Reference |
|---|---|---|---|
| Poly(this compound) on TiO₂ Electrode | Open-Circuit Voltage (Voc) | ~28% increase | rsc.org |
| Poly(this compound) on TiO₂ Electrode | Power Conversion Efficiency (PCE) | 29.3% increase | rsc.org |
| Poly(vinylpyridine-co-acrylonitrile) Electrolyte | Power Conversion Efficiency (PCE) | 10% increase | capes.gov.br |
Lithium-Ion Battery Components
The demand for safer and more efficient lithium-ion batteries has driven research into solid and gel polymer electrolytes (GPEs). P2VP and its copolymers have emerged as promising materials for these components. sigmaaldrich.comiaea.org
One key application is in GPEs, where a polymer matrix holds a liquid electrolyte. iaea.org A GPE based on a poly(this compound-co-styrene) copolymer was prepared via an in-situ cross-linking reaction. iaea.orgresearchgate.netepa.gov This GPE, containing as little as 1% polymer, exhibited an impressive ionic conductivity of approximately 10⁻² S/cm at room temperature, a value comparable to that of the pure liquid electrolyte. iaea.org Furthermore, it possessed a wide electrochemical stability window of 5.2 V. iaea.orgresearchgate.net A test cell using this GPE delivered a discharge capacity of 133.2 mAh/g and demonstrated excellent cycling stability, with negligible capacity fade after 200 cycles. iaea.orgresearchgate.net
P2VP also serves as a protective film for battery electrodes. In lithium-ion batteries with a LiMn₂O₄ cathode, dissolved manganese can degrade the carbon anode, leading to capacity loss. oup.com The addition of this compound monomer to the electrolyte was shown to mitigate this issue. oup.com During the first charge cycle, the monomer electropolymerizes on the anode surface, forming a protective poly(this compound) film that shields the graphite (B72142) from the dissolved manganese ions. oup.com
Blends of P2VP with other polymers, such as poly(ethylene oxide) (PEO), have also been explored for solid polymer electrolytes. osti.gov A blend of PEO, P2VP, and lithium perchlorate (B79767) was shown to have an ionic conductivity of 6 x 10⁻⁶ S/cm at 30°C. osti.gov
Table 2: Properties of Poly(this compound)-Based Materials in Lithium-Ion Batteries
| P2VP Application | Key Property | Value | Reference |
|---|---|---|---|
| Gel Polymer Electrolyte (P2VP-co-styrene) | Ionic Conductivity | ~10⁻² S/cm | iaea.orgresearchgate.net |
| Gel Polymer Electrolyte (P2VP-co-styrene) | Electrochemical Stability | 5.2 V | iaea.orgresearchgate.net |
| Gel Polymer Electrolyte (P2VP-co-styrene) | Discharge Capacity | 133.2 mAh/g | iaea.org |
| Solid Polymer Electrolyte (P2VP/PEO blend) | Ionic Conductivity | 6 x 10⁻⁶ S/cm | osti.gov |
| Anode Protective Film | Function | Suppresses degradation by Mn(II) | oup.com |
Conductive Polymer Architectures
While P2VP itself is an insulator, it can be transformed into a conductive material through complexation or doping. worldscientific.comresearchgate.net The lone pair of electrons on the nitrogen atom of the pyridine ring plays a crucial role in this process, as it can interact with doping agents. worldscientific.com
Composites of P2VP with metal salts have been synthesized to study their electrical behavior. worldscientific.com The conduction mechanism in these materials is suggested to be of the Poole-Frenkel type, with a measured activation energy of approximately 0.65 eV. worldscientific.com Doping P2VP with certain metal cations can dramatically increase its conductivity. For example, complexation with copper(I) has been reported to increase the conductivity of dry P2VP from 10⁻¹⁴ S/cm to 10⁻⁴ S/cm. researchgate.net
Another approach involves reacting P2VP with acids to form polyelectrolyte salts. ias.ac.in Salts of P2VP with crotonic acid and vinyl acetic acid have been synthesized, resulting in materials with improved ionic conductivity. ias.ac.in The treatment with vinyl acetic acid led to a two- to three-fold increase in conductivity compared to the base polymer. ias.ac.in This increase is attributed to the generation of mobile positive and negative ions within the polymer structure. ias.ac.in It is also known that polyvinylpyridines can be used to create conductive polymers when combined with iodine. google.com
Poly(this compound) in Environmental Remediation
The unique chemical properties of poly(this compound) also make it a candidate for environmental applications, particularly in the removal of pollutants from water. Its ability to form composites with photocatalytic materials and its inherent capacity to adsorb certain molecules are key to these functions.
Photocatalytic Degradation of Organic Pollutants
P2VP can be used as a matrix to support semiconductor photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO), creating composite materials for the degradation of organic pollutants. mdpi.comdntb.gov.uanih.gov These composites aim to enhance photocatalytic activity by improving charge separation and reducing the recombination of electron-hole pairs generated in the semiconductor upon UV irradiation. mdpi.com
In a study, composite films of P2VP with TiO₂ and ZnO were prepared and their effectiveness in the photocatalytic degradation of the dye methyl orange (MO) was evaluated under UV light. mdpi.comnih.gov The results showed that after 5 hours of irradiation, the P(2-VP)-TiO₂ composite achieved 14% degradation of MO, while the P(2-VP)-ZnO composite achieved 31% degradation. mdpi.com The study also investigated the degradation of benzoic acid and determined that the primary reactive species responsible for the degradation process are hydroxyl radicals (OH•), superoxide (B77818) radicals (O₂⁻•), and holes (h+). mdpi.comnih.gov
Table 3: Photocatalytic Degradation of Methyl Orange by P2VP Composites
| Composite Film | Pollutant | Degradation Efficiency (5 hrs) | Reference |
|---|---|---|---|
| P(2-VP)-TiO₂ | Methyl Orange | 14% | mdpi.com |
| P(2-VP)-ZnO | Methyl Orange | 31% | mdpi.com |
Adsorption of Organic Compounds from Aqueous Solutions
Poly(this compound) can also function as a sorbent for the removal of organic compounds from water. nih.govresearchgate.net The adsorption capability stems from interactions such as electrostatic forces and hydrogen bonding between the polymer and the target pollutant molecules. researchgate.net
The performance of a synthetic poly(this compound) resin was investigated for the adsorption of 5-sodiosulfoisophthalic acid (SIPA) from an aqueous solution. researchgate.net Compared to two commercial adsorbents, the P2VP resin demonstrated the highest adsorption capacity for SIPA. researchgate.net The study indicated that electrostatic interaction is a significant factor driving the adsorption process and that the process is exothermic. researchgate.net
In other studies, P2VP has been used to create microgel particles for the uptake of multi-charged organic salts. nih.gov Absorption isotherms were used to describe the uptake of these salts into the microgel network, which is influenced by the electrostatic attraction between the positively charged polymer network and the negatively charged organic salts. nih.gov The diffusion and sorption of various organic vapors, including benzene, dichloromethane, methanol (B129727), and water, into P2VP films have also been characterized, highlighting the polymer's interaction with a range of small molecules. kyoto-u.ac.jp
Poly(this compound) in Corrosion Inhibition Studies
Poly(this compound) (P2VP) and its derivatives have been investigated as effective corrosion inhibitors for various metals, particularly mild steel, in corrosive environments. The inhibitive action of P2VP is primarily attributed to the presence of the pyridine ring in its structure. The nitrogen atom in the pyridine ring can act as an adsorption center, facilitating the formation of a protective film on the metal surface. This film acts as a barrier, isolating the metal from the aggressive medium.
Research has demonstrated that the effectiveness of P2VP as a corrosion inhibitor can be influenced by factors such as its molecular weight and concentration. A study on the corrosion of mild steel in a CO2-saturated brine solution investigated oligomers of P2VP synthesized with varying concentrations of a hydrogen peroxide initiator. researchgate.net The results indicated that the oligomer produced with the lowest initiator concentration exhibited the most effective corrosion inhibition. researchgate.net Furthermore, protection improved with higher concentrations of the oligomer but decreased with rising temperature, suggesting a physical adsorption mechanism onto the mild steel surface. researchgate.net Both weight loss and linear polarization resistance (LPR) methods confirmed these findings, showing a decrease in the corrosion rate in the presence of the P2VP derivatives. researchgate.net
The basic nature of the pyridine ring allows P2VP to interact strongly with metal surfaces, displacing corrosive species and mitigating the corrosion process. ontosight.ai The application of polymers containing pyridine moieties as corrosion inhibitors is a well-established field, with studies also exploring copolymers, such as poly (N-vinylimidazole-co-styrene), for their protective capabilities. kpi.ua
Table 1: Corrosion Inhibition Study of P(2VP) Oligomers on Mild Steel
| Oligomer (by Initiator Mole) | Method | Effect of Concentration | Effect of Temperature |
|---|---|---|---|
| P(2VP)A (0.25 mole) | Weight Loss, LPR | Increased protection with higher concentration | Decreased protection with higher temperature |
| P(2VP)B (0.33 mole) | Weight Loss, LPR | Less effective than P(2VP)A | Decreased protection with higher temperature |
| P(2VP)C (0.50 mole) | Weight Loss, LPR | Less effective than P(2VP)A | Decreased protection with higher temperature |
| P(2VP)D (0.80 mole) | Weight Loss, LPR | Less effective than P(2VP)A | Decreased protection with higher temperature |
Data sourced from a study on mild steel in CO2-saturated brine solution. researchgate.net
Emerging Applications and Novel Material Architectures
Poly(this compound) is a valuable component in the creation of advanced polymer blends and composites, leading to materials with tailored properties. ontosight.ai Its ability to be blended with other polymers, such as polystyrene (PS), has been leveraged to create functional nanocomposites. scirp.org
One area of significant research is the development of subsurface silver particulate films on polymer blends containing P2VP. scirp.orgresearchgate.net Blends of polystyrene and poly(this compound) (PS/P2VP) have been used as matrices to control the size, distribution, and inter-particle separation of silver nanoparticles. scirp.org For instance, blending P2VP with PS in a 50:50 ratio was found to improve the tunneling effect in the resulting composite, leading to desirable electrical properties. scirp.org The compatibility of PS/P2VP blends has been confirmed through various analytical techniques, including Dilute Solution Viscometry (DSV) and Differential Scanning Calorimetry (DSC). scirp.org
Composites of P(S-co-2VP) copolymers with polyoxometalates (POMs), such as phosphotungstic acid, have also been explored. frontiersin.org In these systems, the phosphotungstic acid protonates the this compound units, and the resulting deprotonated acid acts as a crosslinker. This interaction induces phase segregation into polystyrene-rich and P2VP-rich domains, altering the material's morphological and rheological properties. frontiersin.org
Furthermore, P2VP has been used to create composite films with metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO). mdpi.com These composites, prepared by methods like spin coating, exhibit morphologies dependent on the specific metal oxide used. For example, P(2-VP)-TiO₂ composites have shown channel-like structures of the oxide on the film's surface, and these materials have been evaluated for their photocatalytic activity in degrading organic pollutants. mdpi.com
Table 2: Properties of Polystyrene/Poly(this compound) Blends for Silver Films
| Blend Composition (PS:P2VP) | Silver Film Deposition | Resulting Property | Application |
|---|---|---|---|
| 50:50 | Yes | Room temperature resistance of a few tens to hundreds MΩ | Device Applications |
| 100:0 (Pure PS) | Yes | Poor electrical conductivity | - |
| 0:100 (Pure P2VP) | Yes | Particle size distribution varies (60-180 nm) | - |
Data derived from studies on subsurface silver films on polymer blends. scirp.orgresearchgate.net
The unique chemical properties of poly(this compound) make it a crucial building block for a variety of nanostructured materials. ontosight.ai Its ability to form block copolymers that self-assemble into well-defined morphologies is particularly significant.
For instance, pH-sensitive biocompatible nanomicelles have been developed using poly(2-vinyl pyridine)-b-poly(ethylene oxide) (P2VP-b-PEO) block copolymers. nih.gov These nanomicelles, with sizes typically under 100 nm, can be loaded with therapeutic agents like curcumin (B1669340) and 5-fluorouracil. The P2VP block, being pH-sensitive, allows for controlled drug release, making these systems promising nanocarriers for drug delivery. nih.gov The preparation often involves a dialysis method, where the block copolymer self-assembles into micelles in an aqueous environment. nih.gov
Block copolymers such as poly(dimethylsiloxane)-b-poly(this compound) (PDMS-b-P2VP) also exhibit self-assembly into nanostructures like lamellar, cylindrical, and spherical phases with periodicities ranging from 15 to 39 nm. mdpi.com The high incompatibility between the PDMS and P2VP blocks drives this microphase separation, creating ordered materials suitable for various nanotechnology applications. mdpi.com Similarly, P2VP-b-poly(methyl methacrylate) (P2VP-b-PMMA) thin films can form diverse self-assembled nanostructures, including hexagonal, lamellar, and micellar patterns, which can be switched by exposure to selective solvent vapors. researchgate.net
P2VP also serves as an excellent coordinating agent and stabilizer for the creation of metal nanoparticles. researchgate.net It has been used to stabilize gold nanoparticles, with the molar mass of the P2VP influencing the size and distribution of the resulting nanoparticles. researchgate.net
A fascinating and relatively recent application of this compound is in the synthesis of non-conjugated luminescent polymers (NCLPs). chemrxiv.orgresearchgate.netchemrxiv.org Conventionally, luminescence in polymers arises from extended π-conjugated systems. However, copolymers incorporating this compound have demonstrated unexpected photoluminescence (PL) without the need for traditional chromophores. chemrxiv.orgresearchgate.net
One notable example is the random copolymer of methylenelactide and this compound (PLVP). chemrxiv.orgresearchgate.net This copolymer, synthesized from two non-luminescent monomers, exhibits intense blue emissions in dilute solutions with a quantum yield exceeding 20%. chemrxiv.orgresearchgate.netchemrxiv.org The luminescence is not due to aggregation, as is common in many NCLPs (a phenomenon known as clustering-triggered emission or CTE), but is attributed to through-space intra-chain interactions. This has led to the concept of a "single-chain luminogen". chemrxiv.orgresearchgate.net Consequently, these polymers display aggregation-caused quenching (ACQ), a feature that distinguishes them from many other NCLPs. chemrxiv.orgresearchgate.netchemrxiv.org
The luminescence of these materials can be further tuned. For example, forming an acid-base complex between poly(this compound) and (–)‐camphorsulfonic acid results in a non-conjugated system that shows both excitation-dependent fluorescence and room-temperature phosphorescence (RTP) with a lifetime up to 364 ms. researchgate.net Research has also shown that the stereoregularity of the P2VP chain plays a critical role. Changing the polymer from atactic to isotactic significantly enhances the cluster luminescence performance, broadening the emission spectrum and increasing the phosphorescence lifetime. researchgate.net
Table 3: Photoluminescence Properties of Poly[(methylenelactide)-co-(this compound)] (PLVP)
| Property | Value/Observation | Reference |
|---|---|---|
| Emission Color | Intense Blue | chemrxiv.orgresearchgate.net |
| Emission Peak (in DMF) | ~408 nm | chemrxiv.org |
| Quantum Yield (ΦF) in Solution | > 20% | chemrxiv.orgresearchgate.netchemrxiv.org |
| Luminescence Mechanism | Single-chain luminogen (intra-chain interactions) | chemrxiv.orgresearchgate.net |
Beyond polymerization, the this compound molecule itself serves as a valuable and versatile building block in organic synthesis, particularly for creating chiral molecules. acs.orgcymitquimica.com Its vinyl group and pyridine ring offer multiple sites for functionalization.
A significant advancement is the use of 2-vinylpyridines in asymmetric catalysis. A chiral phosphine-catalyzed enantioselective cross Rauhut–Currier reaction has been developed, which chemo- and enantioselectively activates the this compound. acs.org This reaction provides a powerful method for the α-functionalization of the vinyl group, enabling the synthesis of structurally diverse and highly valuable chiral pyridine-containing compounds in good yields and with high enantioselectivity. acs.org
The electron-withdrawing nature of the pyridine nitrogen makes the vinyl group susceptible to conjugate addition (Michael addition) by various nucleophiles. wikipedia.orgthieme-connect.com This reactivity has been exploited to synthesize a wide range of functionalized heterocyclic compounds. For example, the addition of nucleophiles like methoxide (B1231860) or cyanide occurs at the vinylic position. wikipedia.org This chemistry is a key step in the synthesis of various important molecules, including the veterinary drug 2-(2-methoxyethyl)pyridine (B93297) and advanced intermediates for alkaloids like tylophorine. wikipedia.orgthieme-connect.com The pyridylethylation of amines using this compound is another key reaction, used in the synthesis of pharmacologically active compounds, such as gonadotropin-releasing hormone receptor antagonists. thieme-connect.com These reactions underscore the role of this compound as a fundamental component for constructing complex molecular architectures. researchgate.net
Table 4: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 7549 |
| Polystyrene | 5354615 |
| Poly(this compound) | 6363 |
| Silver | 23954 |
| Titanium dioxide | 26042 |
| Zinc oxide | 14806 |
| Phosphotungstic acid | 61502 |
| Curcumin | 969516 |
| 5-Fluorouracil | 3385 |
| Poly(ethylene oxide) | 17969 |
| Poly(dimethylsiloxane) | 24967 |
| Poly(methyl methacrylate) | 6516 |
| (–)‐Camphorsulfonic acid | 61457 |
| Methylenelactide | - |
| 2-(2-methoxyethyl)pyridine | 134446 |
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-vinylpyridine (2VP) and its polymeric derivatives. Both ¹H and ¹³C NMR provide critical information on the molecular structure, stereochemistry, and polymerization mechanism.
For the this compound monomer, ¹H NMR spectra clearly distinguish the protons of the vinyl group from those on the pyridine (B92270) ring. The vinyl protons typically appear as a set of complex multiplets in the upfield region, while the aromatic protons resonate at lower fields. chegg.com For instance, in a typical ¹H NMR spectrum of this compound, the vinylic protons can be observed at approximately 5.48, 6.21, and 6.82 ppm. chegg.com
In the context of poly(this compound) (P2VP), NMR is instrumental in determining the polymer's microstructure, including tacticity (the stereochemical arrangement of the monomer units). researchgate.net The analysis of ¹H NMR spectra of deuterated P2VP has allowed for the assignment of triad (B1167595) tacticities (isotactic, syndiotactic, and heterotactic). osti.gov For non-deuterated P2VP, while the absorptions of heterotactic and syndiotactic methine protons overlap with methylene (B1212753) protons, the isotactic triad intensities can still be obtained. researchgate.netosti.gov
¹³C NMR spectroscopy offers complementary and often more resolved data for microstructural analysis. osti.gov The chemical shifts of the carbon atoms in the polymer backbone and the pyridine ring are sensitive to the stereosequence, with different tacticities (e.g., triads, pentads) resulting in distinct signals. researchgate.netosti.gov For example, the ¹³C NMR spectra of P2VP in methanol (B129727) have shown splittings that can be attributed to pentad tacticity. osti.gov The aromatic quaternary carbon signals in the ¹³C NMR spectrum are also sensitive to stereosequence effects. capes.gov.bracs.org Mechanistic studies of this compound polymerization, including those employing rare-earth metal catalysts, have utilized ¹³C NMR to analyze the resulting polymer's microstructure and deduce the polymerization mechanism, such as enantiomorphic site control. researchgate.netrsc.org
Advanced NMR techniques, including two-dimensional methods like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can further elucidate the complex structures of this compound-containing compounds, such as metal complexes and copolymers. scielo.org.mxmdpi.com These techniques help establish through-bond and through-space correlations between protons, confirming assignments and providing insights into the spatial arrangement of atoms. ipb.pt
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-α (vinyl) | ~6.71 | - |
| H-β (vinyl, trans) | ~6.21 | - |
| H-β (vinyl, cis) | ~5.37 | - |
| C-α (vinyl) | - | ~136.3 |
| C-β (vinyl) | - | ~121.1 |
| C-2 (pyridine) | - | ~155.8 |
| C-3 (pyridine) | ~7.17 | ~121.7 |
| C-4 (pyridine) | ~7.48 | ~136.0 |
| C-5 (pyridine) | ~7.00 | ~120.3 |
| C-6 (pyridine) | ~8.47 | ~149.4 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. |
Vibrational Spectroscopy (Raman, FTIR) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the molecular fingerprinting of this compound and its derivatives. These methods provide detailed information about the vibrational modes of the molecule, which are sensitive to its structure, bonding, and local environment.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrations of the pyridine ring and the vinyl group. Key vibrational modes include:
C=C and C=N stretching vibrations of the pyridine ring, typically observed in the 1600-1400 cm⁻¹ region.
C-H stretching vibrations of the aromatic ring and the vinyl group, appearing around 3100-3000 cm⁻¹.
Vinyl group C=C stretching , which gives a characteristic band around 1630 cm⁻¹.
Out-of-plane C-H bending vibrations of the vinyl group, which are particularly useful for identifying the presence of the vinyl moiety, often found in the 1000-800 cm⁻¹ region.
Upon polymerization to poly(this compound), the disappearance or significant reduction in the intensity of the vinyl group vibrations provides direct evidence of the polymerization process. The remaining strong bands associated with the pyridine ring confirm its incorporation into the polymer backbone. FTIR is also employed to characterize post-polymerization modifications, such as the quaternization of the pyridine nitrogen.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR. The Raman spectrum of this compound is also characterized by distinct peaks for the pyridine ring and vinyl group vibrations. A notable feature in the Raman spectrum is the strong C=C stretching band of the vinyl group. Similar to FTIR, the changes in the Raman spectrum upon polymerization are indicative of the reaction's progress.
In the study of this compound-based materials, such as surface-enhanced Raman scattering (SERS) substrates, the Raman spectrum provides insights into the orientation and interaction of the molecule with the surface. The enhancement of specific vibrational modes can indicate which part of the molecule is closest to the SERS-active surface.
X-ray Diffraction (XRD) and Crystallography for Solid-State Structures
X-ray diffraction (XRD) and single-crystal X-ray crystallography are indispensable techniques for determining the precise three-dimensional arrangement of atoms and molecules in the solid state, providing definitive information on the structure of this compound-containing compounds.
Single-Crystal X-ray Crystallography
X-ray Diffraction (XRD)
Powder XRD is used to analyze the crystalline or amorphous nature of materials. For poly(this compound) and its block copolymers, XRD patterns can reveal information about the packing of polymer chains and the presence of ordered microstructures. While amorphous polymers show broad halos, semi-crystalline polymers or self-assembled block copolymers can exhibit sharp peaks corresponding to ordered domains. The d-spacing calculated from these peaks provides information about the size of these ordered structures, such as lamellae or cylinders in block copolymer morphologies.
Electron Microscopy (SEM) for Surface Morphology and Polymer Architectures
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology and architecture of materials at the micro- and nanoscale. For polymers derived from this compound, SEM provides critical insights into their physical form.
In the context of poly(this compound) (P2VP) and its block copolymers, SEM is widely used to study the microphase-separated structures that form due to the immiscibility of the constituent polymer blocks. By imaging the surface of a P2VP-containing block copolymer film, SEM can reveal well-defined morphologies such as spheres, cylinders, gyroids, and lamellae. The contrast in SEM images often arises from differences in the secondary electron emission of the different polymer domains, which can sometimes be enhanced by selective staining of one of the blocks.
Furthermore, SEM is used to examine the morphology of P2VP-based materials in other forms, such as nanoparticles, nanofibers, and porous membranes. The images obtained provide direct visual evidence of the size, shape, and surface texture of these structures, which is crucial for understanding their properties and performance in various applications.
Chromatographic Techniques (SEC) for Polymer Molecular Weight Distribution
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an essential analytical technique for characterizing the molecular weight and molecular weight distribution of polymers, including poly(this compound).
In an SEC experiment, a polymer solution is passed through a column packed with a porous gel. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains can penetrate the pores to a greater extent and have a longer retention time. By calibrating the instrument with polymer standards of known molecular weight, the molecular weight of the P2VP sample can be determined.
The key parameters obtained from SEC analysis are:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.
Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is characteristic of polymers synthesized via living polymerization methods.
SEC is routinely used to confirm the successful synthesis of P2VP and its block copolymers, providing crucial data on the degree of polymerization and the uniformity of the polymer chains. mdpi.com This information is vital for establishing structure-property relationships in these materials.
Photophysical Characterization Techniques (e.g., Luminescence, Phosphorescence)
The photophysical properties of this compound and its complexes are investigated using techniques such as UV-Vis absorption spectroscopy, and steady-state and time-resolved emission spectroscopy (fluorescence, phosphorescence, and luminescence). These methods provide insights into the electronic structure and excited-state dynamics of these molecules.
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by π-π* transitions within the pyridine ring and the vinyl group. When this compound is incorporated as a ligand in metal complexes, new absorption bands can appear, often corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.
Luminescence and Phosphorescence
Many metal complexes containing this compound exhibit luminescence, which is the emission of light from an electronically excited state. This emission can be classified as fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). For example, cycloplatinated(II) complexes of this compound are known to be luminescent at room temperature, with emission in the yellow-orange region of the spectrum. The emission is often localized on the this compound ligand, which acts as the primary chromophore.
The study of the luminescence properties, including the emission wavelength, quantum yield, and excited-state lifetime, provides valuable information about the nature of the emissive state and the factors that influence it, such as the nature of the metal and other ancillary ligands in the complex. This understanding is critical for the design of new luminescent materials for applications in sensing, imaging, and light-emitting devices.
Electrochemical Methods for Redox Behavior Analysis
Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox behavior of this compound and its metal complexes. These techniques provide information about the oxidation and reduction potentials of a molecule, the stability of the resulting redox species, and the kinetics of electron transfer processes.
In a cyclic voltammetry experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram shows peaks corresponding to oxidation and reduction events. For metal complexes of this compound, these events can be centered on the metal, the this compound ligand, or other ligands in the coordination sphere.
The redox potentials obtained from CV are important for understanding the electronic properties of the complexes. For instance, the ease of oxidation or reduction can be correlated with the electron-donating or -withdrawing nature of the ligands. This information is particularly relevant for applications in catalysis, where the redox properties of the metal center are often crucial for the catalytic cycle, and in the development of materials for electronic devices.
Theoretical and Computational Studies of 2 Vinylpyridine
Density Functional Theory (DFT) Calculations in 2-Vinylpyridine Chemistry
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricacies of chemical reactions involving this compound (2VP). mdpi.comrsc.orgresearchgate.netacs.org This theoretical approach allows for detailed analysis of electronic structures, reaction mechanisms, and the influence of various factors on reaction outcomes, providing insights that complement and guide experimental work. mdpi.comrsc.orgresearchgate.netacs.org
Elucidation of Polymerization Mechanisms and Stereoselectivity
DFT calculations have been instrumental in unraveling the mechanisms of this compound polymerization, particularly in systems catalyzed by metal complexes. mdpi.comrsc.orgacs.org Studies have focused on catalysts such as those based on yttrium and lutetium. mdpi.comacs.orgfigshare.com
For instance, DFT studies on yttrium-catalyzed polymerization have provided a fundamental understanding of the initiation, propagation, and stereocontrol mechanisms. acs.org These calculations have shown that the stereoselectivity of the polymerization, which determines the tacticity of the resulting poly(this compound), is significantly influenced by the steric and electronic properties of the ligands attached to the metal center. rsc.orgrsc.org
Key findings from DFT studies on yttrium-catalyzed 2VP polymerization include:
Ligand Effects on Stereoselectivity: The steric hindrance of the ancillary ligands plays a crucial role. rsc.orgrsc.org Larger, bulkier ligands can favor the formation of isotactic polymers by creating a more distorted catalyst environment, which in turn leads to higher energy barriers for syndiotactic insertion. rsc.org
Mechanism of Stereocontrol: DFT calculations have elucidated how Lewis bases can regulate the stereochemistry of the polymerization. By adding or removing a Lewis base like tetrahydrofuran (B95107) (THF) during the process, it's possible to switch between producing isotactic and atactic poly(this compound), leading to the formation of stereomultiblock copolymers. figshare.comacs.org
Initiation Efficiency: The efficiency of the polymerization initiation has been linked to the orbital matching between the catalyst's active species and the vinyl group of the 2VP monomer. mdpi.com Good orbital matching leads to higher initiation efficiency. mdpi.com
Interactive Table: DFT Studies on Stereoselectivity in this compound Polymerization
| Catalyst System | Key DFT Finding | Impact on Polymerization |
| Yttrium bis(phenolate) ether | Elucidation of initiation, propagation, and stereocontrol mechanisms. acs.org | Production of highly isotactic and high-molecular-weight poly(this compound). acs.org |
| Cationic yttrium complexes | Steric hindrance of ancillary ligands significantly influences stereoselectivity. rsc.org | Greater distortion energy of the catalyst correlates with higher barriers for isotactic polymerization. rsc.org |
| Lutetium-based catalysts | Addition/removal of Lewis bases (e.g., THF) regulates stereochemistry. figshare.comacs.org | Enables synthesis of isotactic–atactic stereomultiblock poly(this compound)s. figshare.comacs.org |
| Yttrium complexes | Orbital matching between catalyst and monomer affects initiation. mdpi.com | Good orbital matching enhances chain initiation efficiency. mdpi.com |
Investigation of Ligand Binding and Cyclometalation Processes
DFT calculations are also pivotal in understanding the binding of this compound as a ligand to metal centers and the mechanisms of cyclometalation reactions. researchgate.netmarquette.eduacs.org Cyclometalation involves the intramolecular activation of a C-H bond, leading to the formation of a metallacycle, which can significantly alter the photophysical properties of the resulting complex. rsc.org
Theoretical studies have been conducted on cyclometalated complexes of various transition metals, including ruthenium and osmium. researchgate.netmarquette.edursc.org DFT calculations provide insights into the electronic structure of these complexes, including the distribution of their frontier molecular orbitals (HOMO and LUMO). researchgate.netrsc.org This information is crucial for understanding their redox behavior and optical properties. researchgate.net
For example, in cyclometalated ruthenium complexes with this compound derivatives, DFT calculations have shown that the HOMO is often localized on the ruthenium center and the this compound part of the cyclometalated ligand. rsc.org Furthermore, time-dependent DFT (TD-DFT) calculations can predict the absorption spectra of these complexes, which often show good agreement with experimental data. rsc.org
DFT has also been used to probe the binding of dimetalated this compound ligands in ruthenium clusters. marquette.edu These studies revealed how the carbon atom of the vinyl group can bond to multiple metal atoms within the cluster. marquette.edu
Molecular Interactions in Polymer Systems (e.g., Molecularly Imprinted Polymers)
The principles of DFT are extended to study molecular interactions in more complex systems, such as molecularly imprinted polymers (MIPs). nih.govscielo.org.zamdpi.comufms.br MIPs are polymers synthesized in the presence of a template molecule, creating cavities that are specific for that template. researchgate.net DFT calculations, often in combination with molecular dynamics (MD) simulations, are used to design and optimize MIPs. nih.gov
In the context of this compound, it is often used as a functional monomer in the synthesis of MIPs due to its ability to form hydrogen bonds with various template molecules. scielo.org.zamdpi.com Computational studies help in:
Monomer Selection: DFT can be used to calculate the binding energies between different functional monomers and the template molecule, helping to select the monomer that will form the most stable complex. nih.gov
Understanding Interactions: Simulations can elucidate the nature of the interactions, such as hydrogen bonding, between the template and the functional monomer. scielo.org.zamdpi.com For example, molecular dynamics simulations have shown that the nitrogen atom in this compound can act as a hydrogen bond acceptor for acidic protons on template molecules like ketoprofen. mdpi.com
Solvent Effects: The choice of solvent (porogen) is critical in MIP synthesis. researchgate.net Computational methods can help in selecting a solvent that does not interfere with the template-monomer interactions. researchgate.net
For instance, a study on a multi-template MIP for acidic pharmaceuticals used DFT to investigate the interactions between this compound and templates like ibuprofen, naproxen, and diclofenac. researchgate.net Another study on a lumefantrine (B1675429) MIP used DFT to show a non-covalent, hydrophobic binding interaction between the this compound ring and the lumefantrine rings. ufms.br
Computational Modeling of Reaction Pathways and Energy Barriers
Computational modeling provides a powerful lens through which to examine the intricate details of chemical reactions involving this compound. By mapping out potential reaction pathways and calculating the associated energy barriers, researchers can gain a deeper understanding of reaction kinetics and mechanisms. rsc.org
A significant area of application is in the study of polymerization reactions. rsc.org For example, in the stereoselective polymerization of this compound catalyzed by cationic yttrium complexes, DFT calculations have been used to model the energy profiles for both isotactic and syndiotactic insertion pathways. rsc.org These models have revealed that for certain catalysts, the energy barriers for the two pathways are comparable, leading to the formation of atactic (non-stereoregular) polymers. rsc.org Conversely, for other catalysts, a significant energy difference between the pathways explains the observed stereoselectivity. rsc.org
Distortion-interaction analysis, a computational tool, has been employed to further dissect the energy barriers. rsc.org This method helps to quantify how the steric hindrance of the ligands on the catalyst influences the energy required for the polymer chain to grow, thereby affecting the stereoselectivity of the polymerization. rsc.org A direct correlation has been found between the bulkiness of the ancillary ligands and the energy barriers for isotactic insertion; larger ligands lead to greater distortion of the catalyst and consequently higher energy barriers. rsc.org
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical calculations, particularly DFT, offer a detailed picture of the electronic structure of this compound and its complexes, which is fundamental to understanding their reactivity. rsc.org These analyses provide insights into the distribution of electrons within the molecule and how this distribution changes during a chemical reaction.
In the study of yttrium-catalyzed polymerization, quantum chemical analysis has shown that isotactic selectivity is not only due to steric effects but also to electronic factors. rsc.org The electronic properties of the ancillary ligands on the catalyst can influence the stability of the transition states leading to different stereoisomers. rsc.org
Topographic steric maps, generated through computational analysis, provide a visual representation of the steric environment around the metal center of a catalyst. rsc.org This has been used to confirm the significant influence of steric hindrance on the stereoselectivity of this compound polymerization. rsc.org
By combining these computational approaches, researchers can build a comprehensive model of the factors governing the reactivity of this compound in various chemical processes. This knowledge is invaluable for the rational design of new catalysts and materials with desired properties. rsc.org
Environmental Fate and Degradation Studies of 2 Vinylpyridine
Atmospheric Degradation Pathways (e.g., Hydroxyl Radical Reactions)
Once released into the atmosphere, 2-vinylpyridine is subject to degradation, primarily through reactions with photochemically produced oxidants. The main degradation pathways involve reactions with hydroxyl (OH) radicals, nitrate (B79036) (NO3) radicals, and ozone (O3). oup.com
The reaction with hydroxyl radicals is considered the primary removal process for most vapor-phase organic compounds in the troposphere. oup.com For this compound, the rate constant for its vapor-phase reaction with OH radicals has been measured as 5.67 x 10⁻¹¹ cm³/molecule-sec at 25°C. ajcsd.orgnih.gov This corresponds to an atmospheric half-life of approximately 3 to 7 hours, assuming an atmospheric concentration of 5 x 10⁵ to 1 x 10⁶ hydroxyl radicals per cm³. ajcsd.orgnih.gov Another calculation estimates the half-life for this reaction to be around 6.8 hours. nih.gov A separate screening-level hazard characterization estimated a photodegradation half-life of 4.8 hours due to reaction with hydroxyl radicals. epa.gov
Vapor-phase this compound is also degraded by reaction with ozone. nih.gov The estimated rate constant for this reaction is 2.1 x 10⁻¹⁷ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about 13 hours, assuming an ozone concentration of 7 x 10¹¹ molecules per cm³. nih.gov A measured reaction rate constant with ozone was found to be 1.47 x 10⁻¹⁷ cm³/molecule-sec at 25°C, leading to a calculated half-life of 20 hours. ajcsd.org
The reaction with nitrate radicals is a much slower degradation pathway. The measured reaction rate constant is 7.0 x 10⁻²⁰ cm³/molecule-sec or less at 25°C, resulting in a half-life of 130 years or more. ajcsd.org Due to its high water solubility, this compound released into the air is expected to dissolve in raindrops and be deposited. ajcsd.org
Atmospheric Degradation of this compound
| Oxidant | Rate Constant (cm³/molecule-sec) | Estimated Half-life |
| Hydroxyl Radical (OH) | 5.67 x 10⁻¹¹ | 3-7 hours |
| Ozone (O₃) | 1.47 x 10⁻¹⁷ - 2.1 x 10⁻¹⁷ | 13-20 hours |
| Nitrate Radical (NO₃) | ≤ 7.0 x 10⁻²⁰ | ≥ 130 years |
Biodegradation Assessment in Aquatic Environments
The biodegradation of this compound in aquatic environments is not considered a significant fate process. ajcsd.orgnih.gov Studies have shown that it is not readily biodegradable. epa.govoecd.orgchemicalbook.comcdhfinechemical.com
In a study following the OECD Test Guideline 301C (Modified MITI Test), this compound at a concentration of 100 mg/L showed 0% degradation over a four-week period with activated sludge. epa.govoecd.org Another study also reported a biodegradability of 22.6% after 28 days, concluding that it is not readily biodegradable. chemicalbook.comcdhfinechemical.com These findings suggest that this compound is likely to persist in aquatic environments. ajcsd.org
Hydrolytic Stability Studies
This compound is not expected to undergo hydrolysis in the environment. nih.gov This is due to the absence of hydrolyzable functional groups in its chemical structure. nih.gov
A hydrolysis test conducted according to OECD Test Guideline 111 confirmed this stability. The study showed no hydrolysis of this compound in water at pH levels of 4, 7, and 9 when maintained at 50°C for five days. oecd.org The rate of hydrolysis is therefore considered to be negligible. epa.gov
Potential for Bioaccumulation and Adsorption in Environmental Compartments
This compound has a low potential for bioaccumulation in aquatic organisms. oecd.org Using a measured logarithm of the octanol-water partition coefficient (log Kow) of 1.54, a bioconcentration factor (BCF) was calculated to be 4.82. oecd.org Another estimation calculated a BCF of 3. nih.gov These low BCF values suggest that this compound is not expected to bioaccumulate significantly in aquatic organisms. nih.govoecd.org
The potential for adsorption of this compound to soil and sediment is considered low to moderate. nih.govoecd.org The soil adsorption coefficient (Log Koc) has been estimated to be 2.34, which indicates low adsorption to soil and sediment. oecd.org Another estimation gives a Koc value of 160, suggesting moderate mobility in soil. nih.gov The pKa of this compound is 4.98, indicating that it will partially exist in its protonated form in acidic soils and waters, which can influence its adsorption behavior. nih.gov
Fugacity modeling (Level III) indicates that if this compound is released equally and continuously to air, soil, and water, it is expected to partition mainly into the soil (73.7%) and water (25.6%) compartments. oecd.org
Environmental Fate Parameters of this compound
| Parameter | Value | Interpretation |
| Log Kow | 1.54 | Low potential for bioaccumulation |
| Bioconcentration Factor (BCF) | 3 - 4.82 | Low bioaccumulation potential |
| Log Koc | 2.34 | Low adsorption to soil and sediment |
| Koc | 160 | Moderate mobility in soil |
Future Research Directions and Challenges in 2 Vinylpyridine Science
Development of Novel Catalytic Systems for 2-Vinylpyridine Transformations
A significant frontier in this compound chemistry is the design of new and more efficient catalytic systems to control its transformations. While traditional polymerization methods exist, researchers are exploring novel catalysts to achieve greater precision, milder reaction conditions, and access to previously inaccessible molecules.
Future efforts will likely concentrate on:
Earth-Abundant Metal Catalysis: There is a growing interest in replacing precious metal catalysts with more sustainable and cost-effective alternatives. For instance, bisphosphine-iron catalytic systems have been developed for the three-component dicarbofunctionalization of vinyl azaarenes, including this compound, enabling the rapid synthesis of unsymmetrical 1,1-bis(hetero)arylalkanes under mild conditions. acs.org
Photoredox and Dual Catalysis: The use of visible light photoredox catalysis, often in combination with another catalyst type like a Lewis acid, is a powerful strategy for novel transformations. This approach has been successfully used for the β-selective reductive coupling of alkenylpyridines with aldehydes and imines, a reaction that provides access to a complementary scope of products compared to traditional α-selective couplings. nih.gov
Immobilized and Reusable Catalysts: To enhance the sustainability and industrial viability of 2-VP transformations, the development of heterogeneous catalytic systems is crucial. Research into polymeric base-metal complex catalysts, where palladium or copper is immobilized on a polymer support, has shown high activity and reusability in various organic transformations. jst.go.jp This includes the creation of polymeric metal catalyst membrane-installed microflow reactors for continuous processing. jst.go.jp
Advanced Transition-Metal Catalysis: Transition-metal-catalyzed reactions remain a cornerstone of synthetic chemistry. Cationic rhodium complexes, for example, have proven effective in catalyzing the hydroamination of this compound. thieme-connect.com Mechanistic studies suggest that the catalytic cycle involves the coordination of the pyridine (B92270) nitrogen to the metal center, which activates the vinyl group for nucleophilic attack. thieme-connect.com Future work will likely expand the repertoire of transition-metal catalysts to achieve new types of bond formations and functionalizations.
Exploration of Sustainable and Green Synthesis Routes
The chemical industry's shift towards sustainability is a major driver for innovation in monomer synthesis and polymerization. For this compound and its polymers, future research will increasingly prioritize environmentally benign methodologies.
Key research directions include:
Bio-based Feedstocks: A long-term goal is to move away from petrochemical sources for commodity monomers. Research into producing conventional monomers like ethylene (B1197577) and styrene (B11656) from bio-ethanol derived from sources such as sugarcane, corn, and lignocellulosic waste is paving the way for future bio-based vinylpyridines. acs.org This would significantly reduce the carbon footprint associated with P2VP production.
Green Solvents: The use of hazardous organic solvents is a major environmental concern. Deep eutectic solvents (DESs), which are often biodegradable, non-toxic, and have low volatility, are being explored as green reaction media for polymerizations, including the anionic polymerization of monomers like this compound. researchgate.net
Electrochemical Synthesis: Electrochemistry offers a green alternative to conventional methods that often rely on stoichiometric chemical oxidants or reductants. researchgate.net Electrochemically driven synthesis can be performed under mild conditions, often uses less hazardous reagents, and can be powered by renewable energy sources, aligning with the principles of green chemistry. researchgate.netchemistryjournals.net
Flow Chemistry: Continuous flow chemistry provides significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and improved scalability. chemistryjournals.net The application of flow chemistry to the synthesis and polymerization of this compound, such as in living anionic polymerization, can lead to better control over polymer architecture and more efficient production. acs.org
Design of Advanced Poly(this compound) Based Functional Materials
Poly(this compound) (P2VP) is a key component in a wide array of functional materials due to the reactivity of its pyridine ring and its ability to form well-defined nanostructures in block copolymers. The design of next-generation P2VP-based materials is a major research thrust.
Future research will focus on:
Novel Block Copolymer Architectures: The synthesis of new block copolymer structures is expanding the applications of P2VP. For example, P(2-VP-b-I-b-2-VP) ABA triblock copolymers, where 'I' is isoprene, are being developed as high-performance thermoplastic elastomers. uni-mainz.de The synthesis of these materials requires overcoming challenges related to monomer reactivity differences and controlling the microstructure of the polyisoprene block. uni-mainz.de
High Flory-Huggins Parameter (χ) Copolymers: To achieve self-assembly into ultra-small domains (sub-10 nm) for applications like next-generation lithography, block copolymers with a high interaction parameter (χ) are needed. A promising strategy involves the chemical modification of P2VP blocks. For instance, the oxidation of PS-b-P2VP to poly(styrene)-block-poly(this compound-N-oxide) (PS-b-P2VPNO) significantly enhances the segregation strength, enabling the formation of highly ordered, small-scale nanostructures. rsc.org
Hybrid Materials and Nanocomposites: The ability of the P2VP pyridine nitrogen to coordinate with metal ions makes it an excellent matrix for creating hybrid materials. P2VP brushes have been used as "reaction chambers" to guide the growth of spiky gold nanoparticles for surface-enhanced Raman scattering (SERS) applications. rsc.org Furthermore, incorporating nanoparticles like palladium into a P2VP matrix can create polymer nanocomposites (PNCs) with drastically elevated glass transition temperatures, stemming from the entanglement-promoting effect of the nanoparticles. acs.org
Responsive and "Smart" Materials: The pH-responsive nature of P2VP, which becomes water-soluble under acidic conditions due to protonation of the pyridine ring, is a key feature for creating "smart" materials. acs.org Micelles formed from poly(ethylene glycol)-b-poly(this compound) (PEG-b-P2VP) block copolymers are being investigated for the triggered release of therapeutic agents in the acidic microenvironments of tumors or specific cellular compartments. nih.gov
In-depth Mechanistic Understanding through Combined Experimental and Theoretical Approaches
A deeper understanding of reaction mechanisms is fundamental to developing more efficient synthetic protocols and designing materials with predictable properties. The synergy between experimental studies and theoretical calculations is becoming indispensable in this compound science.
Future research will increasingly employ:
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are powerful tools for elucidating reaction pathways. For example, DFT has been used to gain insight into the mechanism of C-C bond formation in the iron-catalyzed dicarbofunctionalization of this compound, supporting the proposed intermediacy of specific radical species. acs.org DFT and time-dependent DFT (TD-DFT) are also used to characterize the electronic transitions in this compound-based metal complexes, helping to interpret experimental UV-vis spectra. mdpi.com
Kinetic and Mechanistic Studies: Detailed kinetic investigations are crucial for unraveling reaction mechanisms. Studies on the oxidative addition of methyl iodide to cycloplatinated(II) complexes containing this compound have provided clear evidence for an SN2 mechanism, with the reaction rate being significantly influenced by the electronic properties of ancillary ligands. mdpi.comnih.gov
Combined Experimental and Computational Investigations: The most powerful approach often involves a combination of experimental techniques and theoretical modeling. To understand the different coordination behaviors of this compound and its isomer, 4-vinylpyridine (B31050), researchers have used experimental methods like FT-IR, DSC, and rheology alongside DFT computations. researchgate.net This combined approach revealed that the coordination of ZnCl₂ is energetically more favorable for 4-vinylpyridine ligands, providing insights beyond simple steric arguments. researchgate.net
Advanced Simulation Techniques: For complex processes like polymer self-assembly, coarse-grained modeling and Monte Carlo (MC) simulations are valuable. A theoretically informed coarse-grained (TICG) implicit solvent model has been used to understand the self-assembly mechanism of P2VP-b-PS-b-P2VP triblock copolymers on patterned graphene surfaces, mimicking the effects of solvent vapor annealing. acs.org
Expansion of this compound Derivatives for Diverse Applications
While this compound itself is a versatile building block, the synthesis and exploration of its derivatives offer a pathway to fine-tune properties and access new applications.
Future research directions include:
Novel Monomer Synthesis: The creation of new monomers based on the this compound scaffold can lead to polymers with tailored properties. For example, the synthesis of 3-(1-phenylvinyl)pyridine, which combines structural elements of styrene and vinylpyridine, allows for copolymerization with 2-VP to adjust properties like glass transition temperature and hydrophilicity. uni-mainz.de
Functionalized Pyridine Rings: Introducing substituents onto the pyridine ring of this compound before or after polymerization is a key strategy for creating functional materials. This can modify the electronic properties, basicity, and coordination ability of the resulting polymer. ontosight.ai
Complex Molecular Architectures: New synthetic methodologies are enabling the incorporation of the this compound unit into more complex molecular structures. nih.gov The development of methods for synthesizing indolizine (B1195054) derivatives, which are important pharmacophores, often utilizes pyridine-based starting materials and showcases the potential for expanding the structural diversity of 2-VP-derived compounds. rsc.org
Derivatives for Catalysis and Advanced Materials: Polymers derived from this compound and cross-linkers like divinylbenzene (B73037) can serve as robust supports for metal catalysts or as ion-exchange resins. ontosight.ai Furthermore, synthetic derivatives such as (E)-2-(2-(3-Pyridyl)vinyl)pyridine are being explored for their potential photophysical properties and as ligands in catalysis. ontosight.ai
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 2-vinylpyridine in laboratory settings?
- Methodological Answer : Prioritize sealed containers stored at 2–10°C in ventilated areas to minimize vapor exposure . Use JIS T 8152-certified respirators for organic vapors, chemical-resistant gloves (JIS T 8116), and protective eyewear. Local exhaust ventilation is mandatory due to its irritant properties and flammability risks (flash point: 49°C) .
Q. How should solubility characteristics of this compound influence solvent selection in synthesis?
- Methodological Answer : this compound is highly soluble in ethanol but nearly insoluble in water. For reactions requiring aqueous phases, consider co-solvents like THF or DMSO to improve miscibility. Pre-test solubility via gradient titration under controlled pH (pKa = 4.98) to assess protonation effects on reactivity .
Q. What analytical techniques are optimal for characterizing this compound purity?
- Methodological Answer : Use GC-MS or HPLC with UV detection (λ ~254 nm) for quantification. Confirm structural integrity via FT-IR (C=C stretch ~1630 cm⁻¹) and ¹H NMR (pyridyl protons at δ 7.1–8.6 ppm). Cross-reference with SpectraBase data (InChIKey: KGIGUEBEKRSTEW-UHFFFAOYSA-N) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biodegradation data for this compound?
- Methodological Answer : The MITI test (OECD 301C) showed no aerobic biodegradation in 4 weeks at 100 mg/L . To resolve contradictions, replicate under varying inoculum sources (e.g., soil vs. activated sludge) and measure BOD/TOC ratios. Include abiotic controls to rule out photolytic or hydrolytic degradation .
Q. What experimental strategies mitigate polymerization risks during this compound storage?
- Methodological Answer : Stabilize with 100–200 ppm hydroquinone monomethyl ether (MEHQ) and store under nitrogen. Monitor for viscosity changes via rotational viscometry. If polymerization occurs, characterize oligomers using MALDI-TOF MS and adjust inhibitor concentrations empirically .
Q. How does soil pH influence the environmental mobility of this compound?
- Methodological Answer : At pH < 4.98, protonation increases cationic adsorption (log Koc = 160), reducing mobility in acidic soils. For neutral/alkaline soils, conduct column leaching studies with synthetic soil matrices (e.g., kaolinite/sand blends) and quantify elution via LC-MS/MS .
Q. What mechanistic insights explain this compound’s reactivity in copolymerization?
- Methodological Answer : Use radical initiators (e.g., AIBN) at 60–80°C to study kinetic chain transfer. Monitor monomer conversion via ¹H NMR or Raman spectroscopy. For anionic polymerization, employ butyllithium in THF at −78°C and analyze molecular weight distributions via GPC .
Data Contradiction & Validation
Q. How to reconcile conflicting reports on this compound’s flammability parameters?
- Methodological Answer : Conduct closed-cup flash point tests (ASTM D93) and adiabatic calorimetry for self-ignition thresholds. Compare results with computational models (e.g., QSPR for predicting lower flammability limits) .
Q. What protocols ensure reproducibility in toxicity studies involving this compound?
- Methodological Answer : Standardize exposure durations and concentrations using OECD Test No. 423 guidelines. Include RTECS data (oral LD50: 330 mg/kg in rats) and validate cell-based assays (e.g., MTT for cytotoxicity) with positive controls .
Experimental Design Tables
| Parameter | Recommended Method | Reference |
|---|---|---|
| Solubility in ethanol | Gravimetric analysis (saturation point) | |
| Soil adsorption | Batch equilibrium (OECD 106) | |
| Thermal stability | TGA-DSC under N₂ atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
